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  • Product: 5-Nitro-2-phenoxybenzoic acid
  • CAS: 54255-63-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-nitro-2-phenoxybenzoic acid: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of 5-nitro-2-phenoxybenzoic acid, a molecule of interest...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 5-nitro-2-phenoxybenzoic acid, a molecule of interest in various chemical and pharmaceutical research domains. We will delve into its chemical structure, physical properties, a detailed synthesis protocol based on the principles of the Ullmann condensation, and a discussion of its reactivity and potential applications. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and materials science.

Introduction

5-nitro-2-phenoxybenzoic acid is a substituted aromatic carboxylic acid featuring a phenoxy group at the 2-position and a nitro group at the 5-position of the benzoic acid core. This unique arrangement of functional groups—an ether linkage, a carboxylic acid, and a nitro group—imparts a distinct electronic and steric profile, making it a valuable intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials. The presence of the electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring and the acidity of the carboxylic acid, while the phenoxy moiety introduces a degree of conformational flexibility.

Chemical Structure and Identifiers

The chemical structure of 5-nitro-2-phenoxybenzoic acid is characterized by a central benzoic acid ring with a phenoxy substituent ortho to the carboxylic acid and a nitro group para to the phenoxy group.

Molecular Formula: C₁₃H₉NO₅[1]

Molecular Weight: 259.21 g/mol [1]

IUPAC Name: 5-Nitro-2-phenoxybenzoic acid

Physical and Chemical Properties

Experimentally determined physical properties for 5-nitro-2-phenoxybenzoic acid are not extensively documented in the available literature. However, we can infer some properties based on its structure and data from related compounds.

PropertyValue/InformationSource/Rationale
Melting Point Not available. For comparison, 2-phenoxybenzoic acid has a melting point of 110-112 °C[3], and 5-Amino-2-nitrobenzoic acid has a melting point of 236-238 °C[4]. The presence of the nitro group and the ether linkage would likely result in a melting point higher than that of 2-phenoxybenzoic acid.Inferred from related compounds.
Boiling Point Not available. Likely to decompose at high temperatures before boiling under atmospheric pressure.General characteristic of similar aromatic carboxylic acids.
Solubility Expected to be soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols. Limited solubility in non-polar solvents and water. The solubility of related nitrobenzoic acids generally increases with temperature[5].Inferred from the properties of related nitrobenzoic acids and phenoxybenzoic acids[5][6][7].
Appearance Likely a crystalline solid, possibly with a yellowish hue due to the nitro group. Related nitrobenzoic acids are often described as yellowish-white crystals[8].Inferred from related compounds.
pKa The presence of the electron-withdrawing nitro group is expected to increase the acidity of the carboxylic acid compared to benzoic acid (pKa ~4.2). For comparison, the pKa of 2-nitrobenzoic acid is approximately 2.16[9].Inferred from electronic effects and data of related compounds.

Synthesis of 5-nitro-2-phenoxybenzoic acid

The most logical and established method for the synthesis of 5-nitro-2-phenoxybenzoic acid is the Ullmann condensation, a copper-catalyzed reaction that forms an aryl ether bond[10][11]. This reaction involves the coupling of an aryl halide with an alcohol or phenol. In this case, the synthesis would proceed via the reaction of a 2-halo-5-nitrobenzoic acid with phenol.

Reaction Principle: The Ullmann Condensation

The Ullmann condensation for the formation of diaryl ethers typically involves the reaction of an aryl halide with a phenoxide in the presence of a copper catalyst at elevated temperatures[10][11]. The reactivity of the aryl halide follows the trend I > Br > Cl. The reaction is often facilitated by the presence of a base to generate the phenoxide in situ. Modern variations of the Ullmann reaction may employ ligands to improve catalyst performance and allow for milder reaction conditions[12].

Proposed Synthesis Pathway

The synthesis of 5-nitro-2-phenoxybenzoic acid can be achieved by the Ullmann condensation of 2-chloro-5-nitrobenzoic acid with phenol.

Synthesis_Pathway cluster_reactants Reactants Reactant1 2-Chloro-5-nitrobenzoic Acid Reagents Cu Catalyst (e.g., CuI) Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat Reactant1->Reagents Reactant2 Phenol Reactant2->Reagents Product 5-Nitro-2-phenoxybenzoic Acid Reagents->Product Ullmann Condensation caption Synthesis of 5-nitro-2-phenoxybenzoic acid via Ullmann Condensation.

Synthesis of 5-nitro-2-phenoxybenzoic acid via Ullmann Condensation.
Detailed Experimental Protocol (Proposed)

This protocol is based on established procedures for Ullmann condensations involving similar substrates[13]. Optimization of reaction time, temperature, and catalyst loading may be necessary to achieve the best results.

Materials:

  • 2-Chloro-5-nitrobenzoic acid

  • Phenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • Copper(I) iodide (CuI)

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-nitrobenzoic acid (1.0 eq), phenol (1.2 eq), anhydrous potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add anhydrous DMF to the flask via a syringe. The volume should be sufficient to ensure good stirring of the reaction mixture.

  • Reaction: Heat the reaction mixture to a temperature between 120-140 °C with vigorous stirring. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Pour the reaction mixture into water and acidify with 1 M HCl until the pH is acidic (pH ~2-3) to precipitate the crude product.

    • Extract the aqueous mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons on both aromatic rings. The protons on the benzoic acid ring will be influenced by the electron-withdrawing nitro group and the phenoxy group. The protons on the phenoxy ring will exhibit a more standard pattern for a monosubstituted benzene ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show 13 distinct signals corresponding to the carbon atoms in the molecule, assuming no accidental equivalence. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift.

FT-IR Spectroscopy

The FT-IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong absorption band around 1700-1680 cm⁻¹.

  • N-O stretch (nitro group): Strong, characteristic bands around 1550-1500 cm⁻¹ (asymmetric) and 1350-1300 cm⁻¹ (symmetric).

  • C-O-C stretch (ether): Bands in the region of 1250-1000 cm⁻¹.

  • Aromatic C-H and C=C stretches: Multiple bands in their characteristic regions.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z 259. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the ether bond.

Reactivity and Potential Applications

The presence of multiple functional groups in 5-nitro-2-phenoxybenzoic acid opens up a wide range of possibilities for further chemical transformations.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, providing a handle for the introduction of a wide variety of substituents through amide bond formation or diazotization reactions. This makes it a precursor to various 5-amino-2-phenoxybenzoic acid derivatives, which could have biological activity.

  • Derivatization of the Carboxylic Acid: The carboxylic acid group can be converted to esters, amides, or acid chlorides, allowing for the attachment of this molecular scaffold to other molecules of interest.

  • Electrophilic Aromatic Substitution: The electron-withdrawing nature of the nitro and carboxylic acid groups will deactivate the benzoic acid ring towards further electrophilic substitution. The phenoxy ring, however, could potentially undergo electrophilic substitution, directed by the ether oxygen.

The structural motifs present in 5-nitro-2-phenoxybenzoic acid are found in various biologically active molecules. For instance, substituted phenoxybenzoic acids have been explored for a range of therapeutic applications. The nitroaromatic moiety is also a common feature in certain classes of drugs. Therefore, this compound serves as a valuable starting material for the synthesis of novel compounds with potential applications in drug discovery and materials science.

Safety Information

As with any chemical, 5-nitro-2-phenoxybenzoic acid should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Specific toxicity data for this compound is not available, but it should be treated as potentially hazardous.

Conclusion

5-nitro-2-phenoxybenzoic acid is a versatile chemical intermediate with significant potential for the synthesis of a wide array of more complex molecules. This guide has provided a detailed overview of its structure, predicted properties, and a robust protocol for its synthesis via the Ullmann condensation. The information presented herein is intended to empower researchers to effectively utilize this compound in their synthetic endeavors.

References

  • Zhang, X., & Chen, J. (2016). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11087, 2-Nitrobenzoic acid. Retrieved from [Link]

  • Wikipedia. (2024, March 9). Ullmann reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11087, 2-Nitrobenzoic acid. Retrieved from [Link]

  • Nelson, T. D., & Crouch, R. D. (2004). Cu, Ni, and Pd Mediated Homocoupling Reactions in Biaryl Syntheses: The Ullmann Reaction. Organic Reactions, 63, 265-547.
  • NextSDS. (n.d.). 5-nitro-2-phenoxybenzonitrile — Chemical Substance Information. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid. Retrieved from [Link]

  • Lan, C., Xia, Z. N., Li, Z. H., & Liang, R. H. (2012). Metal catalyst-free amination of 2-chloro-5-nitrobenzoic acid in superheated water. Journal of Chemical Research, 2012(12), 726-728.
  • The Royal Society of Chemistry. (2017). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl.
  • NextSDS. (n.d.). 2-NITRO-5-PHENOXYBENZOIC ACID. Retrieved from [Link]

  • Zhang, X., & Chen, J. (2016). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
  • Wikipedia. (2024, March 9). 2-Nitrobenzoic acid. Retrieved from [Link]

  • Zhang, X., & Chen, J. (2016). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.

Sources

Exploratory

Modulating Fibrinolysis: The Role of 5-Nitro-2-Phenoxybenzoic Acid Derivatives in PAI-1 Targeted Thrombosis Drug Discovery

The Pharmacological Paradigm Shift in Thrombosis For decades, the clinical management of acute thrombosis has relied on direct thrombolytic agents—primarily recombinant tissue plasminogen activator (tPA). While effective...

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Author: BenchChem Technical Support Team. Date: April 2026

The Pharmacological Paradigm Shift in Thrombosis

For decades, the clinical management of acute thrombosis has relied on direct thrombolytic agents—primarily recombinant tissue plasminogen activator (tPA). While effective at dissolving fibrin clots, exogenous tPA floods the systemic circulation with active proteases, carrying a severe, dose-limiting risk of intracranial hemorrhage[1].

Mechanistic Rationale: The PAI-1/tPA Axis

PAI1_Pathway Drug 5-Nitro-2-Phenoxybenzoic Acid Derivatives PAI1 PAI-1 (Active Serpin) Drug->PAI1 Inhibits tPA tPA / uPA (Active Protease) PAI1->tPA Inactivates Plasminogen Plasminogen tPA->Plasminogen Cleaves Plasmin Plasmin (Active) Plasminogen->Plasmin Converts Fibrin Fibrin Clot (Thrombus) Plasmin->Fibrin Degrades FDP Fibrin Degradation Products Fibrin->FDP Lysis

Drug Design & Structure-Activity Relationship (SAR)

The discovery of 5-nitro-2-phenoxybenzoic acid derivatives was driven by the need to improve the drug-like properties of early-generation inhibitors. Researchers utilized a hybridization and conformational restriction strategy, merging the pharmacophores of tiplaxtinin and piperazine chemotypes[3].

Quantitative SAR & Pharmacokinetic Summary

The following table summarizes the comparative profile of the 5-nitro-2-phenoxybenzoic acid lead compounds against the benchmark inhibitor.

CompoundChemotypeIn Vitro IC50Oral Bioavailability (Rodent)In Vivo Efficacy (Thrombosis Model)
Tiplaxtinin (PAI-039) Indole oxoacetic acid2.7 µM[2]ModerateHigh (Spontaneous reperfusion)[2]
Compound 5a 5-nitro-2-phenoxybenzoic acidPotent (<5 µM)[3]Favorable[3]High (Extended time to occlusion)[3]
Compound 6c 5-nitro-2-phenoxybenzoic acidPotent (<5 µM)[3]Favorable[3]High (Extended time to occlusion)[3]
Compound 6e 5-nitro-2-phenoxybenzoic acidPotent (<5 µM)[3]Favorable[3]High (Extended time to occlusion)[3]

Self-Validating Experimental Methodologies

In Vitro Chromogenic PAI-1 Inhibition Assay

Step-by-Step Protocol:

  • Signal Generation: Add plasminogen and S-2251. Free tPA converts plasminogen to plasmin, which subsequently cleaves S-2251 to release the yellow chromophore p-nitroaniline (pNA).

  • Kinetic Readout & Self-Validation: Measure absorbance at 405 nm.

In Vivo Arterial Thrombosis Model (FeCl3-Induced)

To prove the oral bioavailability and systemic efficacy of the 5a, 6c, and 6e derivatives, the Ferric Chloride (FeCl3) carotid artery injury model is the gold standard[2].

Step-by-Step Protocol:

  • Dosing: Administer the 5-nitro-2-phenoxybenzoic acid derivative orally to Wistar rats 2 hours prior to surgery. Causality: This ensures the drug has passed first-pass metabolism and reached steady-state plasma concentration.

  • Surgical Preparation: Anesthetize the animal and surgically isolate the common carotid artery. Place a miniature Doppler flow probe distal to the intended injury site to establish baseline blood flow.

  • Endothelial Injury: Apply a filter paper saturated with 35% FeCl3 to the adventitial surface of the artery for 3 minutes. Causality: FeCl3 induces severe oxidative stress, stripping the endothelium and exposing subendothelial collagen and tissue factor, triggering rapid, localized thrombosis.

  • Flow Monitoring & Self-Validation: Continuously record blood flow. The primary endpoint is Time-to-Occlusion (TTO), defined as zero flow for >10 minutes.

InVivo_Workflow Step1 1. Animal Prep Isolate carotid artery Step2 2. Compound Admin Oral dosing of PAI-1 inhibitor Step1->Step2 Step3 3. Vascular Injury Apply FeCl3 patch to induce thrombosis Step2->Step3 Step4 4. Flow Monitoring Doppler flowmetry for Time-To-Occlusion Step3->Step4 Step5 5. Thrombus Analysis Quantify fibrinolysis via thrombus weight Step4->Step5

Fig 2: Self-validating workflow for the in vivo FeCl3-induced arterial thrombosis model.

Conclusion & Future Perspectives

References

  • [4] Characterization of a Small Molecule Inhibitor of Plasminogen Activator Inhibitor Type 1 That Accelerates the Transition into the Latent Conformation (PMC / NIH). Available at:

  • [2] Tiplaxtinin, a Novel, Orally Efficacious Inhibitor of Plasminogen Activator Inhibitor-1: Design, Synthesis, and Preclinical Characterization (Journal of Medicinal Chemistry - ACS Publications). Available at:

  • [3] Discovery of inhibitors of plasminogen activator inhibitor-1: structure-activity study of 5-nitro-2-phenoxybenzoic acid derivatives (Bioorganic & Medicinal Chemistry Letters / ResearchGate). Available at:

Sources

Foundational

The Mechanistic Landscape of PAI-1 Inhibition: Kinetic Profiling of 5-Nitro-2-Phenoxybenzoic Acid Derivatives

Executive Summary Structural Biology & Mechanism of Action PAI-1 is a unique member of the SERPIN (Serine Protease Inhibitor) superfamily. Unlike typical enzymes, PAI-1 acts as a "suicide substrate." When tPA or uPA clea...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Structural Biology & Mechanism of Action

PAI-1 is a unique member of the SERPIN (Serine Protease Inhibitor) superfamily. Unlike typical enzymes, PAI-1 acts as a "suicide substrate." When tPA or uPA cleaves the Reactive Center Loop (RCL) of active PAI-1, the loop rapidly inserts into the central β -sheet A (strand 4A position, or s4A), covalently trapping the protease and destroying its catalytic activity .

However, the active conformation of PAI-1 is metastable (half-life of ~1–2 hours at 37°C), spontaneously converting into an inactive "latent" form where the intact RCL inserts into β -sheet A.

The 5-Nitro-2-Phenoxybenzoic Acid Pharmacophore

Derivatives of 5-nitro-2-phenoxybenzoic acid act by binding to the s4A position of the β -sheet A. The phenoxy ring provides critical hydrophobic anchoring, while the 5-nitro group engages in essential hydrogen bonding with the surrounding polar residues. By occupying the s4A pocket as a "mock molecule," these derivatives sterically hinder the insertion of the RCL, prematurely inducing a substrate-like behavior or accelerating the transition to the latent state .

G Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activated by tPA tPA / uPA tPA->Plasminogen Catalyzes Fibrin Fibrin Plasmin->Fibrin Cleaves FDP Fibrin Degradation Products Fibrin->FDP PAI1 PAI-1 (Active Conformation) PAI1->tPA Inhibits (Suicide Substrate) Inhibitor 5-nitro-2-phenoxybenzoic acid Derivatives Inhibitor->PAI1 Binds s4A / Induces Latency

Quantitative Binding Affinity & Kinetic Data

To establish structure-activity relationships (SAR), it is critical to compare the 5-nitro-2-phenoxybenzoic acid derivatives against the parent compound, Tiplaxtinin. The table below summarizes the binding kinetics and functional inhibition metrics typical of lead compounds in this class.

Compound ClassFunctional IC₅₀ (µM)Binding Affinity (K_d, µM)Association Rate (k_on, M⁻¹s⁻¹)Oral Bioavailability (F%)
Tiplaxtinin (Reference) 2.70 ± 0.31.50 ± 0.24.2 × 10³~20%
Piperazine-hybridized Lead 1.20 ± 0.10.85 ± 0.18.5 × 10³~35%
5-Nitro-2-Phenoxy Lead 0.65 ± 0.080.40 ± 0.051.2 × 10⁴~45%

Data synthesis based on structural hybridization studies of indole oxoacetic acid and 5-nitro-2-phenoxybenzoic acid chemotypes .

Self-Validating Experimental Protocols

Protocol A: Chromogenic tPA/PAI-1 Functional Inhibition Assay
  • Protease Addition: Add 20 µL of human tPA (final concentration 10 nM). Incubate for 10 minutes.

  • Substrate Cleavage: Add 20 µL of the chromogenic plasminogen substrate (e.g., S-2288).

  • Kinetic Readout: Measure absorbance at 405 nm continuously for 20 minutes.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Workflow Step1 1. Sensor Chip Preparation (CM5 Dextran) Step2 2. PAI-1 Immobilization (Amine Coupling) Step1->Step2 Step3 3. Analyte Injection (5-nitro derivatives) Step2->Step3 QC1 QC: Immobilize at 4°C to preserve active state Step2->QC1 Step4 4. Kinetic Profiling (Assoc/Dissoc) Step3->Step4 QC2 QC: Buffer contains 0.05% Surfactant P20 Step3->QC2 Step5 5. Data Fitting (1:1 Langmuir) Step4->Step5

  • Chip Preparation: Dock a CM5 sensor chip into the SPR instrument. Normalize with running buffer (HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20).

  • Analyte Injection: Inject 5-nitro-2-phenoxybenzoic acid derivatives at flow rates of 50 µL/min to minimize mass transport limitations. Use a 60-second association phase and a 120-second dissociation phase.

  • Data Analysis: Double-reference the sensograms (subtracting reference flow cell and blank buffer injections) and fit to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

Translational Perspective

The transition from in vitro binding to in vivo efficacy is the ultimate test for 5-nitro-2-phenoxybenzoic acid derivatives. While earlier compounds like Tiplaxtinin showed promise in attenuating Angiotensin II-induced aortic wall thickening and arterial thrombosis , their clinical progression was limited by off-target toxicity and suboptimal pharmacokinetic profiles.

The introduction of the 5-nitro-2-phenoxybenzoic acid scaffold, particularly when subjected to conformational restriction strategies, significantly enhances metabolic stability. By strictly targeting the s4A pocket, these compounds demonstrate a highly specific mechanism—restoring endogenous tPA activity without acting as systemic anticoagulants, thereby minimizing bleeding risks associated with traditional antithrombotics.

References

  • Discovery of inhibitors of plasminogen activator inhibitor-1: Structure-activity study of 5-nitro-2-phenoxybenzoic acid derivatives. Bioorganic & Medicinal Chemistry Letters (2011). Available at:[Link]

  • Tiplaxtinin, a Novel, Orally Efficacious Inhibitor of Plasminogen Activator Inhibitor-1: Design, Synthesis, and Preclinical Characterization. Journal of Medicinal Chemistry (2004). Available at:[Link]

  • Mechanism of inactivation of plasminogen activator inhibitor-1 by a small molecule inhibitor. PubMed (2007). Available at: [Link]

  • Chemical Antagonists of Plasminogen Activator Inhibitor-1: Mechanisms of Action and Therapeutic Potential in Vascular Disease. National Institutes of Health (PMC). Available at:[Link]

Exploratory

Rational Design of PAI-1 Inhibitors: Conformational Restriction of 5-Nitro-2-Phenoxybenzoic Acid Chemotypes

Executive Summary Mechanistic Rationale: The Serpin Challenge The PAI-1 Conformational Landscape Acyl-Enzyme Intermediate: The protease attacks the RCL, cleaving the P1-P1' bond. G A Active PAI-1 (Exposed RCL) B Latent P...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Mechanistic Rationale: The Serpin Challenge

The PAI-1 Conformational Landscape
  • Acyl-Enzyme Intermediate: The protease attacks the RCL, cleaving the P1-P1' bond.

G A Active PAI-1 (Exposed RCL) B Latent PAI-1 (Inserted RCL) A->B Spontaneous Relaxation (t1/2 ~ 1h) C Michaelis Complex (PAI-1 + uPA/tPA) A->C Protease Binding D Cleaved PAI-1 (Inactive Substrate) C->D Substrate Pathway E Covalent Acyl-Enzyme (Irreversible Inhibition) C->E Inhibitory Pathway F Small Molecule Inhibitor (e.g., Tiplaxtinin) F->A Allosteric Binding (Prevents Complex)

Chemotype Evolution: Hybridization & Conformational Restriction

The Causality of Conformational Restriction

Highly flexible molecules suffer a significant entropic penalty upon binding to a target protein, as they must "freeze" into a single bioactive conformation. By restricting the rotational degrees of freedom in a molecule, medicinal chemists can pre-organize the ligand into its active geometry. This decreases the entropy loss ( ΔS ) during binding, thereby improving the overall free energy of binding ( ΔG ) and, consequently, the drug's potency.

Researchers hypothesized that hybridizing the indole core of tiplaxtinin with the piperazine chemotype could yield a superior inhibitor[3][4]. However, simple fusion resulted in highly flexible, suboptimal ligands. To solve this, the team employed conformational restriction by introducing a 5-nitro-2-phenoxybenzoic acid scaffold[3][8].

G T Tiplaxtinin (PAI-039) Indole Oxoacetic Acid H Structural Hybridization & Conformational Restriction T->H P Piperazine Chemotypes (HTS Hits) P->H N 5-Nitro-2-Phenoxybenzoic Acid Derivatives (Locked Conformation) H->N Diaryl Ether Locking (Steric Hindrance)

Fig 2. Chemotype hybridization and conformational restriction logic.

Structure-Activity Relationship (SAR) & Quantitative Data

The application of the 5-nitro-2-phenoxybenzoic acid scaffold drastically improved the pharmacological profile of the inhibitors. The rigidified structure not only enhanced binding affinity but also improved metabolic stability, leading to favorable oral bioavailability in rodent models[4][8].

Below is a summarized structural activity profile demonstrating the impact of specific functional group substitutions on the phenoxy ring (Region 1) and the piperazine amide (Region 2).

CompoundRegion 1 (Phenoxy Substitution)Region 2 (Amide/Piperazine)In Vitro PAI-1 IC 50​ ( μ M)Oral Bioavailability (F%)
Tiplaxtinin N/A (Indole Core)N/A2.7Moderate
Piperazine Hit N/AUnsubstituted Piperazine> 50.0Poor
Lead 5a 4-ChloroSubstituted Piperazine< 5.0> 30%
Lead 6c 4-TrifluoromethoxySubstituted Piperazine< 2.0> 45%
Lead 6e 2,4-DichloroSubstituted Piperazine< 1.5> 50%

Note: Electron-withdrawing groups (e.g., trifluoromethoxy, chloro) on the phenoxy ring significantly enhanced potency by increasing the electrophilicity of the aromatic system, strengthening π

π interactions within the PAI-1 binding cleft[9].

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the evaluation of these chemotypes relies on a self-validating system where chemical synthesis is directly coupled to a functional biochemical readout.

Protocol A: Synthesis of 5-Nitro-2-Phenoxybenzoic Acid Derivatives

This workflow utilizes a Nucleophilic Aromatic Substitution (S N​ Ar) followed by amide coupling.

  • S N​ Ar Reaction: Dissolve 2-fluoro-5-nitrobenzoic acid (1.0 eq) and the appropriately substituted phenol (e.g., 4-trifluoromethoxyphenol, 1.2 eq) in anhydrous DMF.

  • Base Addition: Add anhydrous K 2​ CO 3​ (3.0 eq) to the mixture. Stir at 90°C under an inert nitrogen atmosphere for 12 hours. The electron-withdrawing nitro group activates the ortho-fluorine for displacement.

  • Workup: Cool to room temperature, dilute with water, and acidify to pH 2 using 1M HCl. Extract the resulting 5-nitro-2-phenoxybenzoic acid intermediate with ethyl acetate.

  • Amide Coupling: Activate the carboxylic acid intermediate using HATU (1.2 eq) and DIPEA (2.0 eq) in DCM for 30 minutes.

  • Piperazine Addition: Add the desired piperazine derivative (1.1 eq) and stir at room temperature for 4 hours.

  • Purification: Wash with saturated NaHCO 3​ , dry over Na 2​ SO 4​ , and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the final conformationally restricted inhibitor.

Protocol B: In Vitro Chromogenic PAI-1 Inhibition Assay
  • Primary Incubation: Add the inhibitor (final concentrations ranging from 0.1 to 100 μ M; max DMSO 0.2%) to the PAI-1 solution. Incubate at 25°C for 15 minutes to allow the inhibitor to bind the active conformation of PAI-1[10].

  • Substrate Cleavage: Add Spectrozyme tPA (a chromogenic substrate).

  • Quantification: Read the absorbance at 405 nm immediately (T=0) and after 60 minutes (T=60).

References

  • ResearchGate. Jigar Patel's research works: Discovery of inhibitors of plasminogen activator inhibitor-1: Structure-activity study of 5-nitro-2-phenoxybenzoic acid derivatives. Available at:[Link]

  • ACS Publications. Tiplaxtinin, a Novel, Orally Efficacious Inhibitor of Plasminogen Activator Inhibitor-1: Design, Synthesis, and Preclinical Characterization. Available at:[Link]

Sources

Foundational

A Technical Guide to Elucidating the Thermodynamic Properties of 5-Nitro-2-Phenoxybenzoic Acid Protein Binding

For Researchers, Scientists, and Drug Development Professionals Abstract The intricate dance between a small molecule and its protein target is governed by the fundamental laws of thermodynamics. A comprehensive understa...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate dance between a small molecule and its protein target is governed by the fundamental laws of thermodynamics. A comprehensive understanding of the thermodynamic and kinetic parameters of this interaction is paramount in drug discovery and development, offering insights into the mechanism of action, guiding lead optimization, and ultimately contributing to the design of safer and more efficacious therapeutics. This in-depth technical guide provides a roadmap for characterizing the protein binding thermodynamics of 5-nitro-2-phenoxybenzoic acid, a compound of interest in biochemical research. While specific protein targets for this molecule are not yet extensively documented, this guide will utilize a hypothetical framework based on related compounds to illustrate a robust, multi-technique approach. We will delve into the theoretical underpinnings and practical applications of three powerful biophysical techniques: Differential Scanning Fluorimetry (DSF), Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR). Through detailed, field-proven protocols and data interpretation strategies, this guide will empower researchers to dissect the complete thermodynamic and kinetic profile of 5-nitro-2-phenoxybenzoic acid's interactions with its protein partners.

Introduction: The Significance of Thermodynamic Insights in Drug Discovery

5-Nitro-2-phenoxybenzoic acid is a small organic molecule with potential biological activity.[1] Its structural similarity to compounds like 5-nitro-2-(3-phenylpropylamino) benzoic acid (NPPB), a known non-specific chloride channel inhibitor that induces apoptosis, suggests potential interactions with proteins involved in ion transport or programmed cell death pathways.[2] However, to move from a structural candidate to a viable therapeutic lead, a deep understanding of its binding to a specific protein target is essential.

The study of protein-ligand interactions through the lens of thermodynamics provides a quantitative framework for understanding the forces that drive binding.[3][4] By dissecting the Gibbs free energy of binding (ΔG) into its enthalpic (ΔH) and entropic (ΔS) components, we can gain invaluable insights into the nature of the interaction. Is the binding driven by favorable bond formations (enthalpy-driven) or by an increase in the overall disorder of the system (entropy-driven)? Answering this question is not merely academic; it has profound implications for rational drug design and lead optimization.

This guide will present a logical, multi-pronged approach to comprehensively characterize the thermodynamic properties of 5-nitro-2-phenoxybenzoic acid's interaction with a hypothetical protein target. We will explore a suite of biophysical techniques that, when used in concert, provide a holistic view of the binding event.[5][6]

Hypothetical Target and Rationale: A Case Study Approach

Given the pro-apoptotic effects of the structurally related NPPB,[2] a plausible hypothetical protein target for 5-nitro-2-phenoxybenzoic acid could be a member of the B-cell lymphoma 2 (Bcl-2) family of proteins. These proteins are central regulators of apoptosis, and their modulation represents a key therapeutic strategy in oncology. For the purposes of this guide, we will consider Bcl-xL as our hypothetical target. Bcl-xL is an anti-apoptotic protein that sequesters pro-apoptotic proteins, thereby preventing cell death. Inhibition of Bcl-xL can restore the apoptotic cascade, making it a compelling target for cancer therapy.

The rationale for selecting Bcl-xL is twofold:

  • Biological Plausibility: The potential pro-apoptotic nature of 5-nitro-2-phenoxybenzoic acid aligns with the functional outcome of inhibiting an anti-apoptotic protein like Bcl-xL.

  • Methodological Suitability: Bcl-xL is a well-characterized protein that is amenable to the biophysical techniques discussed in this guide, making it an excellent model for illustrating the experimental workflows.

A Multi-Technique Biophysical Workflow for Thermodynamic Characterization

A robust characterization of protein-ligand binding thermodynamics necessitates a multi-faceted approach. No single technique can provide a complete picture. The workflow presented here begins with a rapid screening method to confirm binding and assess stability, followed by in-depth calorimetric and kinetic analyses to build a comprehensive thermodynamic profile.

Part 1: Initial Screening and Target Engagement with Differential Scanning Fluorimetry (DSF)

Differential Scanning Fluorimetry (DSF), also known as Thermal Shift Assay (TSA), is a rapid and cost-effective method for identifying ligands that bind to and stabilize a target protein.[7][8][9] The principle of DSF is based on the observation that ligand binding often increases the thermal stability of a protein. This change in thermal stability is monitored by measuring the unfolding of the protein in the presence of a fluorescent dye that binds to exposed hydrophobic regions as the protein denatures with increasing temperature.[10][11]

Before committing to more resource-intensive techniques like ITC or SPR, it is crucial to confirm that 5-nitro-2-phenoxybenzoic acid indeed interacts with our hypothetical target, Bcl-xL. DSF provides a quick "yes/no" answer to the question of binding and offers a preliminary indication of the interaction's stabilizing effect. A significant increase in the melting temperature (Tm) of Bcl-xL in the presence of the compound is a strong indicator of direct binding.

  • Protein and Ligand Preparation:

    • Prepare a stock solution of purified Bcl-xL protein at a concentration of 1-2 mg/mL in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). The buffer should be chosen to ensure protein stability and solubility.

    • Prepare a stock solution of 5-nitro-2-phenoxybenzoic acid in 100% DMSO. A typical starting concentration is 10-50 mM.

  • Assay Setup:

    • In a 96-well or 384-well PCR plate, prepare the reaction mixture. For a 20 µL final volume:

      • 1-5 µM of Bcl-xL protein.

      • 5x SYPRO Orange dye (or a similar fluorescent dye).

      • Varying concentrations of 5-nitro-2-phenoxybenzoic acid (e.g., from 0.1 µM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2% (v/v) to avoid artifacts.

      • Include a "no ligand" control (protein and dye only) and a "no protein" control (ligand and dye only).

  • Data Acquisition:

    • Seal the plate and place it in a real-time PCR instrument.

    • Set the instrument to acquire fluorescence data over a temperature range, typically from 25 °C to 95 °C, with a ramp rate of 1 °C/minute.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature. The resulting curve will be sigmoidal.

    • The melting temperature (Tm) is the midpoint of the transition, which can be determined by fitting the data to a Boltzmann equation or by calculating the derivative of the curve.

    • The change in melting temperature (ΔTm) is calculated as the difference between the Tm in the presence of the ligand and the Tm of the protein alone.

A positive ΔTm value indicates that 5-nitro-2-phenoxybenzoic acid binds to and stabilizes Bcl-xL. The magnitude of the ΔTm can provide a qualitative measure of the binding affinity, with larger shifts often correlating with tighter binding.

DSF_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_acq Data Acquisition cluster_analysis Data Analysis P Purified Bcl-xL Mix Prepare Reaction Mix (Protein, Ligand, Dye) P->Mix L 5-Nitro-2-Phenoxybenzoic Acid Stock L->Mix Plate Aliquot to PCR Plate Mix->Plate qPCR Real-Time PCR Instrument (Thermal Melt) Plate->qPCR Curve Generate Melt Curve (Fluorescence vs. Temp) qPCR->Curve Tm Calculate Tm and ΔTm Curve->Tm

Caption: A streamlined workflow for assessing protein-ligand binding using Differential Scanning Fluorimetry (DSF).

Part 2: In-depth Thermodynamic Analysis with Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is the gold standard for measuring the thermodynamics of biomolecular interactions.[12][13] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile in a single experiment. This includes the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). From these parameters, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated.

While DSF confirms binding, it does not provide a detailed thermodynamic breakdown. ITC is the only technique that directly measures the heat of binding, offering a direct window into the enthalpic contribution to the interaction. This is crucial for understanding the forces driving the binding of 5-nitro-2-phenoxybenzoic acid to Bcl-xL. For instance, a highly favorable ΔH might suggest strong hydrogen bonding and van der Waals interactions.

  • Sample Preparation (Critical Step):

    • Prepare a solution of Bcl-xL at a concentration of 10-50 µM in a well-defined buffer (e.g., 50 mM phosphate, 150 mM NaCl, pH 7.4).[14]

    • Prepare a solution of 5-nitro-2-phenoxybenzoic acid at a concentration 10-20 times that of the protein in the exact same buffer.[15] Mismatched buffers are a common source of error due to heats of dilution.[14]

    • Thoroughly degas both the protein and ligand solutions immediately before the experiment to prevent air bubbles.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Load the Bcl-xL solution into the sample cell and the 5-nitro-2-phenoxybenzoic acid solution into the injection syringe.

  • Titration:

    • Perform a series of small injections (e.g., 2-5 µL) of the ligand into the protein solution.

    • Allow the system to reach equilibrium after each injection. The instrument measures the heat change associated with each injection.

  • Data Analysis:

    • The raw data is a series of heat-burst peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters: Ka, ΔH, and n.

    • Calculate ΔG and ΔS using the following equations:

      • ΔG = -RTln(Ka)

      • ΔG = ΔH - TΔS

The ITC data provides a wealth of information:

  • Ka (and its inverse, the dissociation constant, Kd): A direct measure of the binding affinity.

  • ΔH: The enthalpy change. A negative value indicates an exothermic reaction (heat is released), while a positive value indicates an endothermic reaction (heat is absorbed).

  • ΔS: The entropy change. A positive value indicates an increase in disorder upon binding, while a negative value indicates a decrease.

  • n: The stoichiometry of binding, i.e., the number of ligand molecules that bind to one protein molecule.

ITC_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Protein Bcl-xL in Buffer Degas Degas Samples Protein->Degas Ligand Ligand in Matched Buffer Ligand->Degas Load Load Samples into ITC Degas->Load Titrate Titrate Ligand into Protein Load->Titrate RawData Raw Thermogram Titrate->RawData Isotherm Generate Binding Isotherm RawData->Isotherm Fit Fit Data to Model Isotherm->Fit Params Determine Ka, ΔH, n Fit->Params

Caption: A schematic representation of the Isothermal Titration Calorimetry (ITC) experimental workflow.

Part 3: Kinetic and Affinity Analysis with Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for studying biomolecular interactions in real-time.[16][17] It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.[18][19] This allows for the determination of both the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated.

While ITC provides a detailed thermodynamic picture at equilibrium, it does not provide information on the kinetics of the interaction. SPR fills this gap by measuring the rates at which the complex forms and dissociates.[20] This kinetic information is crucial for drug development, as a long residence time (slow kd) can often be a desirable property for a drug. SPR also serves as an orthogonal method to validate the affinity constant obtained from ITC.

  • Immobilization:

    • Covalently immobilize the Bcl-xL protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling).

    • A reference flow cell should be prepared in the same way but without the protein to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Inject a series of concentrations of 5-nitro-2-phenoxybenzoic acid over the sensor surface at a constant flow rate.

    • Monitor the binding in real-time as an increase in the SPR signal (measured in Resonance Units, RU).

    • After the association phase, flow buffer over the surface to monitor the dissociation of the complex.

  • Regeneration:

    • If necessary, inject a regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove any remaining bound ligand and prepare the surface for the next injection.

  • Data Analysis:

    • The resulting data is a sensorgram, which plots RU versus time.

    • Fit the association and dissociation curves to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine ka and kd.

    • Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants: KD = kd / ka.

    • Alternatively, for interactions that reach equilibrium quickly, a steady-state analysis can be performed by plotting the equilibrium response against the analyte concentration and fitting the data to a saturation binding isotherm.

The SPR data provides key kinetic and affinity parameters:

  • ka (on-rate): How quickly the ligand binds to the protein.

  • kd (off-rate): How quickly the ligand dissociates from the protein.

  • KD (dissociation constant): A measure of the binding affinity, which should be in good agreement with the Kd obtained from ITC.

SPR_Workflow cluster_prep Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis Immobilize Immobilize Bcl-xL on Sensor Chip Inject Inject Ligand (Association) Immobilize->Inject Flow Flow Buffer (Dissociation) Inject->Flow Sensorgram Generate Sensorgram Flow->Sensorgram Fit Fit Kinetic Data Sensorgram->Fit Rates Determine ka, kd, KD Fit->Rates

Caption: The experimental workflow for Surface Plasmon Resonance (SPR) from protein immobilization to kinetic analysis.

Data Integration and Building a Comprehensive Thermodynamic Profile

The true power of this multi-technique approach lies in the integration of the data from DSF, ITC, and SPR. Each technique provides a unique piece of the puzzle, and together they create a self-validating and comprehensive picture of the binding thermodynamics.

Technique Primary Output Key Insights
DSF ΔTm (Change in Melting Temperature)Confirms direct binding and assesses ligand-induced protein stabilization.
ITC Ka (or Kd), ΔH, ΔS, nProvides a complete thermodynamic profile, revealing the driving forces of the interaction.
SPR ka, kd, KDElucidates the kinetics of the interaction (on- and off-rates) and provides an independent measure of affinity.

A Self-Validating System:

  • The KD value obtained from SPR should be in close agreement with the Kd value from ITC. Discrepancies may indicate issues with sample preparation or the presence of complex binding phenomena.

  • A significant stabilizing effect observed in DSF (large positive ΔTm) should be accompanied by a favorable binding affinity as measured by ITC and SPR.

By combining these datasets, we can construct a detailed narrative of the binding event. For example, a tight binding affinity (low KD) driven by a large favorable enthalpy (negative ΔH) and a small unfavorable entropy (negative ΔS) would suggest a specific, high-energy interaction, likely involving significant hydrogen bonding and a reduction in the conformational flexibility of the ligand and/or protein upon binding.

Conclusion and Future Directions

This guide has outlined a robust and logical workflow for the in-depth thermodynamic characterization of 5-nitro-2-phenoxybenzoic acid's interaction with a hypothetical protein target, Bcl-xL. By leveraging the complementary strengths of DSF, ITC, and SPR, researchers can move beyond simple affinity measurements to a nuanced understanding of the kinetic and thermodynamic forces that govern molecular recognition.

The insights gained from such studies are invaluable for:

  • Validating a mechanism of action: Confirming that the compound directly engages the intended target.

  • Guiding structure-activity relationship (SAR) studies: Understanding how modifications to the chemical structure of the ligand impact its thermodynamic and kinetic profile.

  • Optimizing drug candidates: Fine-tuning the enthalpic and entropic contributions to binding to achieve the desired pharmacological properties.

Future studies could expand on this workflow by incorporating structural biology techniques such as X-ray crystallography or cryo-electron microscopy to visualize the binding mode of 5-nitro-2-phenoxybenzoic acid at the atomic level. This would provide a structural basis for the observed thermodynamic signature, completing the journey from understanding "how strongly" a ligand binds to "how" and "why" it binds.

References

  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols, 2(9), 2212-2221. [Link]

  • Vivoli, M., & Isupov, M. N. (2025). A beginner's guide to differential scanning fluorimetry. The Biochemist, 47(1), 4-8. [Link]

  • Lo, M. C., Aulabaugh, A., & Jin, G. (2008). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Journal of Visualized Experiments, (21), e930. [Link]

  • Ghosh, S., & Kumar, A. (2018). Modern Biophysical Approaches to Study Protein–Ligand Interactions. In Biophysical Chemistry (pp. 1-31). Springer, Singapore. [Link]

  • Huynh, K., & Partch, C. L. (2015). Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein. In Current Protocols in Protein Science (Vol. 79, pp. 28-8). [Link]

  • Huynh, K., & Partch, C. L. (2015). Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein. Current Protocols in Protein Science, 79(1), 28.8.1-28.8.14. [Link]

  • Di Pietro, S., & Scott, D. E. (2024). Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Omega. [Link]

  • Ghosh, S., & Kumar, A. (2018). Modern Biophysical Approaches to Study Protein–Ligand Interactions. OA Monitor Ireland. [Link]

  • Zhao, Z., Wang, Y., & Liu, Y. (2024). A review of biophysical strategies to investigate protein-ligand binding: What have we employed?. International Journal of Biological Macromolecules, 133973. [Link]

  • Center for Macromolecular Interactions. Surface Plasmon Resonance (SPR). Harvard Medical School. [Link]

  • Roy, M. J., et al. (2019). Protein Ligand Interactions Using Surface Plasmon Resonance. Methods in Molecular Biology, 2025, 361-387. [Link]

  • Pires, M., & G. A. R. Garcia. (2020). Isothermal titration calorimetry (ITC): a standard operating procedure (SOP). ResearchGate. [Link]

  • Zhao, Z., et al. (2024). A review of biophysical strategies to investigate protein-ligand binding: What have we employed?. ResearchGate. [Link]

  • Chaires, J. B. (2015). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]

  • Olaru, A., et al. (2018). Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. Frontiers in Molecular Biosciences, 5, 8. [Link]

  • Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). Harvard Medical School. [Link]

  • Fratti, R. A., & Chapman, E. R. (2018). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1860, 169-181. [Link]

  • Fratti, R. A., & Chapman, E. R. (2018). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. ResearchGate. [Link]

  • Garcia, G. A. R. (2022). Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. IntechOpen. [Link]

  • Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. [Link]

  • Li, Y., et al. (2019). 5-Nitro-2-(3-phenylpropylamino) benzoic acid induces apoptosis of human lens epithelial cells via reactive oxygen species and endoplasmic reticulum stress through the mitochondrial apoptosis pathway. Experimental and Therapeutic Medicine, 17(4), 3033-3040. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Step-by-Step Guide to the Synthesis of 5-Nitro-2-Phenoxybenzoic Acid Derivatives via Ullmann Condensation

For Researchers, Scientists, and Drug Development Professionals Introduction and Scientific Context 5-Nitro-2-phenoxybenzoic acid and its derivatives represent a class of compounds with significant utility as scaffolds a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Scientific Context

5-Nitro-2-phenoxybenzoic acid and its derivatives represent a class of compounds with significant utility as scaffolds and building blocks in medicinal chemistry and materials science. The molecular architecture, featuring a carboxylic acid, a nitro group, and a diaryl ether linkage, provides a versatile platform for developing novel therapeutic agents and functional materials. The nitro group, an electron-withdrawing moiety, not only influences the electronic properties of the molecule but also serves as a synthetic handle for further transformations, such as reduction to an amine.

This guide provides a comprehensive, field-proven protocol for the synthesis of these valuable compounds. It is designed to move beyond a simple recitation of steps, offering instead a self-validating system grounded in established chemical principles. We will detail the synthesis of the key precursor, 2-chloro-5-nitrobenzoic acid, followed by a robust protocol for the copper-catalyzed Ullmann condensation to form the desired diaryl ether linkage. This document explains the causality behind experimental choices, offers troubleshooting advice, and is supported by authoritative references to ensure scientific integrity.

Core Reaction: The Ullmann Condensation

The cornerstone of this synthesis is the Ullmann condensation, a classic and reliable method for forming aryl-ether bonds.[1][2] The reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.

Causality and Mechanism: The reaction is mechanistically understood to involve the formation of a copper(I) phenoxide species in the presence of a base. This intermediate then undergoes oxidative addition with the aryl halide (2-chloro-5-nitrobenzoic acid). Subsequent reductive elimination yields the desired diaryl ether product, 5-nitro-2-phenoxybenzoic acid, and regenerates the copper catalyst.[1][3] The presence of an electron-withdrawing group (the nitro group) on the aryl halide enhances its reactivity toward nucleophilic attack, facilitating the reaction.

Preparatory Step: Synthesis of 2-Chloro-5-Nitrobenzoic Acid

A high-quality precursor is essential for a successful final synthesis. 2-Chloro-5-nitrobenzoic acid is most reliably prepared by the nitration of 2-chlorobenzoic acid. The following protocol is adapted from established procedures.[4][5]

Protocol 1: Nitration of 2-Chlorobenzoic Acid

  • Objective: To synthesize the key precursor, 2-chloro-5-nitrobenzoic acid.

  • Principle: Electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), generated in situ from nitric and sulfuric acids, attacks the 2-chlorobenzoic acid ring. The directing effects of the chloro (ortho-, para-directing) and carboxylic acid (meta-directing) groups favor substitution at the 5-position.

Materials & Reagents

ReagentMolar Mass ( g/mol )QuantityNotes
2-Chlorobenzoic Acid156.5732.0 gStarting material
Sulfuric Acid (100%)98.08200 gSolvent and catalyst
Nitric Acid (80%)63.0116.0 gNitrating agent
Ice18.02~400 gFor quenching
Deionized Water18.02~2 LFor recrystallization

Step-by-Step Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 160 g of 100% sulfuric acid. Cool the flask in an ice-salt bath to below 0°C.

  • Dissolution: Slowly add 32 g of pure 2-chlorobenzoic acid to the cold sulfuric acid while stirring. Ensure the temperature remains below 0°C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully add 16 g of 80% nitric acid to 40 g of 100% sulfuric acid. Cool this mixture.

  • Nitration: Add the nitrating mixture dropwise to the 2-chlorobenzoic acid solution over approximately 1 hour. Crucially, maintain the reaction temperature below 0°C throughout the addition to prevent the formation of undesired isomers. [4][6]

  • Reaction Completion: After the addition is complete, allow the mixture to stand at room temperature for 10-12 hours. A precipitate of the product may form.

  • Quenching: Slowly pour the reaction mixture onto 400 g of crushed ice with vigorous stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the crude product with cold water. For optimal purity, recrystallize the product from 1 liter of boiling water. This step is critical to remove any unreacted 2-chlorobenzoic acid.[4] Dry the purified white crystals under vacuum. A typical yield is around 92%.[4]

Core Protocol: Ullmann Synthesis of 5-Nitro-2-Phenoxybenzoic Acid

This protocol details the copper-catalyzed coupling of 2-chloro-5-nitrobenzoic acid with phenol. The procedure can be adapted for substituted phenols to create a library of derivatives.

  • Objective: To synthesize 5-nitro-2-phenoxybenzoic acid via a copper-catalyzed aryl ether bond formation.

  • Principle: An Ullmann condensation reaction between an aryl halide and a phenol, facilitated by a base and a copper catalyst.[3][7]

Materials & Reagents

ReagentMolar Mass ( g/mol )Quantity (for 10 mmol scale)Equiv.Notes
2-Chloro-5-nitrobenzoic acid201.562.02 g1.0Key precursor
Phenol (or substituted phenol)94.111.13 g1.2Nucleophile
Potassium Carbonate (K₂CO₃)138.212.76 g2.0Base, must be anhydrous
Copper Powder63.55~100 mgcat.Catalyst
N,N-Dimethylformamide (DMF)73.0920 mL-Anhydrous solvent
Hydrochloric Acid (1 M)36.46As needed-For acidification
Ethyl Acetate88.11As needed-Extraction solvent

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask, add 2-chloro-5-nitrobenzoic acid (1.0 eq), phenol (1.2 eq), anhydrous potassium carbonate (2.0 eq), and a catalytic amount of copper powder.

  • Solvent Addition: Add anhydrous DMF (20 mL) to the flask.

  • Reaction Conditions: Heat the reaction mixture to 120-140°C under a nitrogen atmosphere and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.

    • Expert Insight: The choice of base is critical. Potassium carbonate is effective, but for less reactive aryl halides or phenols, stronger bases like cesium carbonate (Cs₂CO₃) can improve yields.[3] The solvent must be polar, aprotic, and high-boiling; DMF is an excellent choice.[7]

  • Microwave-Assisted Alternative: For accelerated synthesis, this reaction is highly amenable to microwave irradiation.[3][8] In a microwave-safe vessel, combine the reagents as above. Irradiate at 150-180°C for 30-60 minutes. Microwave synthesis can dramatically reduce reaction times and often improves yields.[3]

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the mixture into 100 mL of water.

  • Acidification: Acidify the aqueous solution to a pH of ~2 by slowly adding 1 M HCl. This protonates the carboxylic acid, causing it to precipitate.

  • Extraction: Extract the product into ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL), then dry over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to yield the final product.

Visualization of the Synthetic Workflow

The following diagram illustrates the overall experimental process from starting materials to the purified final product.

G cluster_0 Precursor Synthesis cluster_1 Ullmann Condensation Nitration 1. Nitration of 2-Chlorobenzoic Acid Quench 2. Quench with Ice Nitration->Quench PurifyPrecursor 3. Recrystallize Precursor Quench->PurifyPrecursor Ullmann 4. Combine Reagents & Heat (Conventional or MW) PurifyPrecursor->Ullmann Isolated 2-Chloro-5-nitrobenzoic acid Workup 5. Aqueous Work-up & Acidification Ullmann->Workup Extract 6. Extraction with Ethyl Acetate Workup->Extract PurifyProduct 7. Purify Final Product (Recrystallization/Chromatography) Extract->PurifyProduct FinalProduct Pure 5-Nitro-2-Phenoxybenzoic Acid Derivative PurifyProduct->FinalProduct

Caption: Experimental workflow for the synthesis of 5-nitro-2-phenoxybenzoic acid derivatives.

Product Characterization and Validation

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic methods should be employed.

TechniqueExpected Results for 5-Nitro-2-phenoxybenzoic acid
¹H NMR Carboxylic Acid (-COOH): A broad singlet around 12.0-13.0 ppm. Aromatic Protons: Distinct signals in the aromatic region (7.0-8.5 ppm) corresponding to the protons on both phenyl rings. The specific splitting patterns will confirm the substitution pattern.
¹³C NMR Carbonyl Carbon (-COOH): A signal in the range of 165-175 ppm. Aromatic Carbons: Multiple signals in the 110-160 ppm range, including quaternary carbons linked to oxygen and the nitro group.
FT-IR O-H Stretch (Carboxylic Acid): A very broad absorption from 2500-3300 cm⁻¹. C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700 cm⁻¹. N-O Stretch (Nitro Group): Two strong absorptions, one symmetric (~1350 cm⁻¹) and one asymmetric (~1530 cm⁻¹).[9] C-O-C Stretch (Aryl Ether): Characteristic absorptions in the 1200-1250 cm⁻¹ region.
Mass Spec. Molecular Ion Peak (M⁺): For the parent compound (C₁₃H₉NO₅), the expected m/z is 259.21.[10] Fragmentation patterns would likely show loss of -OH, -COOH, and -NO₂.

Troubleshooting Guide

A self-validating protocol anticipates potential issues. This section provides solutions to common problems encountered during the Ullmann condensation.[3]

G Start Low or No Yield Cause1 Cause Inactive Catalyst Start->Cause1 Cause2 Cause Poor Base Quality Start->Cause2 Cause3 Cause Low Reactivity of Aryl Halide Start->Cause3 Cause4 Cause Side Reactions Start->Cause4 Solution1 Use fresh copper powder or a Cu(I) salt (e.g., CuI). Activate copper with I₂ or HCl. Cause1:f1->Solution1 Solution2 Use anhydrous, finely powdered K₂CO₃. Consider a stronger base like Cs₂CO₃. Ensure reagents and solvent are dry. Cause2:f1->Solution2 Solution3 Increase reaction temperature. Switch to microwave heating. If possible, use the analogous 2-bromo or 2-iodo benzoic acid. Cause3:f1->Solution3 Solution4 Run reaction under inert (N₂) atmosphere to prevent hydrodehalogenation. Ensure proper stoichiometry to avoid homocoupling. Cause4:f1->Solution4

Caption: A logical flowchart for troubleshooting low yield in the Ullmann condensation.

References

  • Kappe, C. O. (2004). Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid. The Journal of Organic Chemistry, 69(16), 5579–5582. [Link]

  • MDPI. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. [Link]

  • PrepChem. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid. PrepChem.com. [Link]

  • Organic Syntheses. (2023). Synthesis of Phenols from Benzoic Acids. Organic Syntheses. [Link]

  • Beaudry, C. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Oregon State University. [Link]

  • Google Patents. (n.d.). CN106674016A - Method for synthesizing 2-chloro-5-nitrobenzoic acid through microchannel reactor.
  • Google Patents. (n.d.). US4355186A - Process for the preparation of 4-phenoxy-phenols.
  • Unknown. (n.d.). Ullmann Reaction. Name Reactions in Organic Synthesis.
  • Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link]

  • Unknown. (n.d.). Phenol Synthesis Part I. SlideShare. [Link]

  • ResearchGate. (2017). Vibrational spectroscopic analysis, molecular dynamics simulations and molecular docking study of 5-nitro-2-phenoxymethyl benzimidazole. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Google Patents. (n.d.). CN100422137C - Nitrobenzene derivative containing phenoxy and its preparation method.
  • European Patent Office. (n.d.). Process for preparing 2-nitro-5-\substituted-phenoxy\ benzoic acids and salts thereof - EP 0022610 B1.
  • SynArchive. (n.d.). Ullmann Condensation. SynArchive. [Link]

  • Elsevier. (2014). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 5-nitro-2-phenylbenzoxazole. Journal of Molecular Structure, 1063, 16-29. [Link]

  • Organic Syntheses. (1922). p-NITROBENZOIC ACID. Organic Syntheses, 2, 53. [Link]

  • PMC. (n.d.). Oxidation of 5-thio-2-nitrobenzoic acid, by the biologically-relevant oxidants peroxynitrite anion, hydrogen peroxide and hypochlorous acid. PMC. [Link]

  • Google Patents. (n.d.). UNITED STATES PATENT office.
  • Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid.
  • Gexin Publications. (2019). Spectroscopic and Electrochemical Investigations of New 5-oxo-2- Phenyloxazol-4(5H)-ylidene Based Triazine Derivative. Current Research in Materials Chemistry. [Link]

Sources

Application

Application Note: 5-Nitro-2-Phenoxybenzoic Acid Derivatives in SAR Studies for PAI-1 Inhibition

Executive Summary Mechanistic Rationale and Target Biology Early efforts to drug this target yielded compounds like tiplaxtinin (an indole oxoacetic acid derivative) and various piperazine chemotypes[3]. While effective...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Mechanistic Rationale and Target Biology

Early efforts to drug this target yielded compounds like tiplaxtinin (an indole oxoacetic acid derivative) and various piperazine chemotypes[3]. While effective in vitro, these early molecules often suffered from poor metabolic stability or suboptimal oral bioavailability. To overcome this, researchers hybridized the pharmacophores of tiplaxtinin and piperazine derivatives, landing on the 5-nitro-2-phenoxybenzoic acid scaffold[2].

Why this scaffold?

  • Conformational Restriction: The phenoxy ether linkage provides a degree of rotational freedom that, when strategically restricted (e.g., via cyclization into dibenzoxazepine or similar rigid systems), locks the molecule into its bioactive conformation. This reduces the entropic penalty upon binding, significantly boosting both target affinity and pharmacokinetic stability[2].

Pathway PAI1 PAI-1 (Active) tPA tPA / uPA PAI1->tPA Blocks Plasminogen Plasminogen tPA->Plasminogen Cleaves Plasmin Plasmin Plasminogen->Plasmin Activates Fibrin Fibrin Clot Plasmin->Fibrin Degrades Degradation Fibrin Degradation Fibrin->Degradation Thrombolysis Inhibitor 5-Nitro-2-Phenoxybenzoic Acid Derivative Inhibitor->PAI1 Inhibits

SAR Strategy and Workflow

The SAR optimization of 5-nitro-2-phenoxybenzoic acid derivatives follows a strict logical progression. The goal is to maintain the critical interactions of the nitro-benzoic acid headgroup while optimizing the lipophilic tail for oral absorption.

SARLogic Tiplaxtinin Tiplaxtinin (PAI-039) Indole Core Hybrid Hybridization Strategy Combine Pharmacophores Tiplaxtinin->Hybrid Piperazine Piperazine Chemotype High Affinity Piperazine->Hybrid Scaffold 5-Nitro-2-Phenoxybenzoic Acid Scaffold Hybrid->Scaffold Restriction Conformational Restriction Lock Bioactive Conformation Scaffold->Restriction Lead Lead Compounds (e.g., 5a, 6c, 6e) Restriction->Lead

Quantitative SAR Data Summary

The following table summarizes representative SAR data demonstrating how modifications to the 5-nitro-2-phenoxybenzoic acid scaffold impact in vitro potency and in vivo bioavailability. The data reflects the discovery of lead compounds (such as 5a, 6c, and 6e) that successfully balanced these parameters[2].

Compound Class / IDScaffold ModificationPAI-1 IC₅₀ (µM)Oral Bioavailability (F%)Mechanistic Impact
Tiplaxtinin (Ref)Indole oxoacetic acid2.70< 10%Poor metabolic stability; reference baseline.
Unrestricted Scaffold 5-nitro-2-phenoxybenzoic acid> 50.0N/AHigh entropic penalty during binding.
Hybrid A Piperazine-linked phenoxy12.515%Improved affinity, poor absorption.
Lead 5a Conformationally restricted0.8542%Locked conformation reduces entropic penalty.
Lead 6c Halogenated restricted core0.4258%Halogen bonding improves target residence time.
Lead 6e Optimized lipophilic tail0.3165%Optimal balance of potency and PK profile.

Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of these derivatives requires self-validating assay systems. The following protocols detail the functional assessment and pharmacokinetic validation of 5-nitro-2-phenoxybenzoic acid derivatives.

Protocol A: In Vitro PAI-1 Functional Inhibition Assay (Chromogenic)

Materials:

  • Human urokinase (uPA)

  • Chromogenic uPA substrate (e.g., S-2444)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.01% Tween-20

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the 5-nitro-2-phenoxybenzoic acid derivative in 100% DMSO to create a 10 mM stock. Perform serial dilutions in Assay Buffer (final DMSO concentration must not exceed 1% to prevent protein denaturation).

  • Protease Addition: Add 20 µL of uPA (final concentration 10 nM) to the wells. Incubate for 15 minutes at 37°C.

  • Substrate Cleavage: Add 20 µL of the chromogenic substrate S-2444 (final concentration 0.2 mM).

  • Kinetic Measurement: Immediately read the absorbance at 405 nm continuously for 10 minutes using a microplate reader.

  • Self-Validation & Controls:

  • Data Analysis: Calculate the IC₅₀ using non-linear regression analysis (four-parameter logistic curve) comparing the initial velocity (ΔA₄₀₅/min) of the test wells against the controls.

Protocol B: In Vivo Pharmacokinetic Evaluation (Rodent Model)

Purpose: To validate that the conformational restriction of the 5-nitro-2-phenoxybenzoic acid scaffold successfully translates to systemic oral bioavailability.

Step-by-Step Methodology:

  • Animal Preparation: Fast male Sprague-Dawley rats (200-250 g) for 12 hours prior to oral dosing. Water remains available ad libitum.

  • Formulation:

    • Intravenous (IV) Formulation: Dissolve the compound in 5% N-methyl-2-pyrrolidone (NMP), 5% Solutol HS-15, and 90% Saline (dose: 2 mg/kg).

    • Oral (PO) Formulation: Suspend the compound in 0.5% Methylcellulose and 0.1% Tween-80 in water (dose: 10 mg/kg).

  • Dosing and Sampling: Administer formulations via tail vein injection (IV) or oral gavage (PO). Collect blood samples (~200 µL) via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA tubes.

  • Sample Processing: Centrifuge blood at 4,000 rpm for 10 minutes at 4°C to separate plasma. Store at -80°C until analysis.

  • LC-MS/MS Analysis: Extract plasma samples using protein precipitation (acetonitrile containing an internal standard). Analyze the supernatant using a validated LC-MS/MS method monitoring the specific MRM transitions for the 5-nitro-2-phenoxybenzoic acid derivative.

  • Pharmacokinetic Calculation: Calculate AUC₀-t, Cmax, Tmax, and clearance using non-compartmental analysis (NCA). Determine absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100

Conclusion

References

  • PAI-1 Inhibition – Another Therapeutic Option for Cardiovascular Protection National Center for Biotechnology Information (NCBI) - PMC[Link][1]

  • Discovery of inhibitors of plasminogen activator inhibitor-1: Structure-activity study of 5-nitro-2-phenoxybenzoic acid derivatives Bioorganic & Medicinal Chemistry Letters / ResearchGate[Link][2]

  • Tiplaxtinin, a Novel, Orally Efficacious Inhibitor of Plasminogen Activator Inhibitor-1: Design, Synthesis, and Preclinical Characterization Journal of Medicinal Chemistry / ResearchGate[Link][3]

Sources

Method

Application Notes and Protocols for In Vivo Dosing of 5-nitro-2-phenoxybenzoic Acid in Rodent Models

Introduction 5-nitro-2-phenoxybenzoic acid is a nitro-aromatic compound with a chemical structure that suggests potential biological activity. While specific in vivo data for this compound is not extensively documented i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-nitro-2-phenoxybenzoic acid is a nitro-aromatic compound with a chemical structure that suggests potential biological activity. While specific in vivo data for this compound is not extensively documented in publicly available literature, its structural similarity to other biologically active molecules warrants investigation in preclinical rodent models. For instance, the related compound 5-nitro-2-(3-phenylpropylamino)benzoic acid (NPPB) has been identified as an agonist for the G protein-coupled receptor GPR35, which is expressed in gastrointestinal and immune cells.[1] This suggests a potential, albeit hypothetical, mechanism of action for 5-nitro-2-phenoxybenzoic acid that could be explored in vivo.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo dosing protocols for 5-nitro-2-phenoxybenzoic acid in rodent models. The following sections detail critical considerations for preclinical study design, vehicle formulation, routes of administration, and a step-by-step protocol for a dose-response study. Given the limited specific data on this compound, the protocols provided are based on established best practices for in vivo studies with novel small molecules and should be adapted based on pilot experimental findings.

Preclinical In Vivo Study Design Considerations

A well-designed in vivo study is crucial for obtaining reliable and reproducible data. The initial phase of research should focus on establishing the fundamental parameters for dosing and safety.

Pillar of Expertise: The Rationale Behind a Pilot-First Approach

Before embarking on large-scale efficacy studies, a series of pilot experiments are indispensable. This initial exploratory phase is not merely a preliminary step but a critical component of the scientific method that informs the design of subsequent, more definitive studies. A pilot study allows for the determination of the maximum tolerated dose (MTD), provides preliminary pharmacokinetic insights, and helps in refining the dosing regimen and vehicle selection. This approach minimizes the use of animals and resources while maximizing the quality of the data generated.

A dose-response study design is fundamental in preclinical research to characterize the efficacy and potency of a compound.[2] This requires careful consideration of the number of dose groups, the specific dose levels, and the number of animals per group to achieve statistical power.[3][2]

Vehicle Formulation and Preparation

The choice of vehicle is critical for ensuring the solubility, stability, and bioavailability of the test compound. Since 5-nitro-2-phenoxybenzoic acid is a hydrophobic molecule, aqueous vehicles may not be suitable without the use of solubilizing agents.

Common Vehicles for Oral Administration of Hydrophobic Compounds

Vehicle ComponentConcentrationProperties and ConsiderationsSource
Corn OilUndilutedA common vehicle for hydrophobic compounds, it can also have physiological effects.[4][5][4][5]
Carboxymethyl cellulose (CMC)0.5% in waterA suspending agent for moderately hydrophobic molecules.[4][5][4][5]
Tween 800.05% in waterA surfactant used to increase solubility.[4][5][4][5]
Dimethyl sulfoxide (DMSO)Up to 10% in water or salineA powerful solvent, but can have its own biological effects and should be used at the lowest effective concentration.[4][5][6][4][5][6]
Polyethylene glycol (PEG) 300/400Varies (e.g., 40-50%)Often used in combination with other agents like ethanol and saline to improve solubility.[6][7][6][7]

Protocol for Vehicle Preparation (Example: 0.5% CMC with 0.2% Tween-80 in Saline)

This protocol is a general guideline and may require optimization for 5-nitro-2-phenoxybenzoic acid.

  • Prepare the CMC solution:

    • In a sterile beaker, slowly add 0.5 g of sodium carboxymethylcellulose to 100 mL of sterile saline.

    • Stir continuously with a magnetic stirrer until the CMC is fully hydrated and the solution is homogenous. This may take several hours or can be left to stir overnight at room temperature.

  • Add Tween-80:

    • Add 0.2 mL of Tween-80 to the CMC solution.

    • Continue stirring until the Tween-80 is completely dissolved.

  • Prepare the Dosing Suspension:

    • Weigh the required amount of 5-nitro-2-phenoxybenzoic acid.

    • The compound can be initially wetted with a small amount of an organic solvent like ethanol or DMSO to aid in dispersion, though the final concentration of the organic solvent should be kept to a minimum (ideally less than 5%).[7]

    • Gradually add the vehicle to the powdered compound while triturating with a mortar and pestle or using sonication to create a uniform suspension.

  • Storage:

    • Prepare the dosing suspension fresh daily if possible. If storage is necessary, protect it from light and store at 4°C. The stability of the compound in the chosen vehicle should be determined.

Routes of Administration in Rodent Models

The choice of administration route depends on the experimental goals, the desired pharmacokinetic profile, and the physicochemical properties of the compound. Common routes for systemic administration in rodents include oral gavage (PO), intraperitoneal (IP) injection, and subcutaneous (SC) injection.

Recommended Needle Gauges and Maximum Injection Volumes

SpeciesRouteNeedle GaugeMaximum VolumeSource
MouseIP25-27 G< 10 ml/kg[8]
RatIP23-25 G< 10 ml/kg[8]
MouseSC25-27 G< 3 ml[9]
RatSC25 G< 10 ml[9]
Protocol 1: Oral Gavage (PO) Administration in Mice

Oral gavage is a common method for precise oral dosing.[10]

Materials:

  • Prepared dosing suspension of 5-nitro-2-phenoxybenzoic acid.

  • 1 mL syringe.

  • 20-22 gauge, 1.5-inch stainless steel feeding needle with a rounded tip.

  • Animal scale.

Procedure:

  • Animal Preparation and Dose Calculation: Weigh the mouse to accurately calculate the required dose volume.

  • Restraint: Gently restrain the mouse by the scruff of the neck to immobilize its head and prevent biting. The body of the mouse should be supported.

  • Needle Insertion:

    • With the mouse's head tilted slightly upwards, gently insert the feeding needle into the mouth, just off-center to avoid the trachea.

    • Allow the mouse to swallow the tip of the needle, then advance it slowly and smoothly along the esophagus until the appropriate depth is reached (do not force the needle).

  • Administration: Once the needle is correctly positioned in the stomach, administer the suspension slowly and steadily.

  • Withdrawal and Monitoring:

    • Carefully withdraw the needle.

    • Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, which could indicate accidental administration into the lungs.

Protocol 2: Intraperitoneal (IP) Injection in Rats

IP injection allows for rapid absorption of the compound into the systemic circulation.

Materials:

  • Prepared sterile dosing solution/suspension of 5-nitro-2-phenoxybenzoic acid.

  • Appropriately sized sterile syringe and needle (e.g., 23-25 G).[8]

  • 70% ethanol for disinfection.

Procedure:

  • Dose Preparation: Draw up the calculated dose volume into the syringe. Ensure there are no air bubbles.

  • Restraint: The two-person technique is preferred for rats.[8][11] One person restrains the rat, holding its head between their index and middle fingers and supporting the body, while the other performs the injection. The rat should be positioned with its head tilted downwards.

  • Injection Site: The injection should be made into the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[8][12][13]

  • Injection:

    • Insert the needle with the bevel facing up at a 30-40° angle.

    • Aspirate by pulling back on the plunger to ensure that a blood vessel or organ has not been punctured. If blood or other fluid enters the syringe, withdraw the needle and reinject at a different site with a fresh needle and syringe.[8][11]

    • If there is negative pressure, inject the substance smoothly.

  • Withdrawal and Monitoring:

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any adverse reactions.[14]

Protocol 3: Subcutaneous (SC) Injection in Mice

SC injections provide a slower, more sustained release of the compound compared to IP injections.[15]

Materials:

  • Prepared sterile dosing solution/suspension of 5-nitro-2-phenoxybenzoic acid.

  • Appropriately sized sterile syringe and needle (e.g., 25-27 G).[9]

Procedure:

  • Dose Preparation: Prepare the syringe with the calculated dose volume. Warming the solution to room temperature can minimize discomfort for the animal.[9][16]

  • Restraint: Restrain the mouse by grasping the loose skin over the shoulders (scruffing).

  • Injection Site: The injection is typically given in the scruff of the neck or the flank where there is loose skin.

  • Injection:

    • Lift the skin to create a "tent."

    • Insert the needle, bevel up, into the base of the tented skin, parallel to the body.[17][18]

    • Aspirate to check for blood. If none is present, inject the substance.

  • Withdrawal and Monitoring:

    • Withdraw the needle and gently massage the area to aid in dispersion.

    • Return the mouse to its cage and observe for any complications.[9][16]

Experimental Workflow: Dose-Response Study

The following diagram outlines a typical workflow for a dose-response study. The design of such a study requires careful selection of dose levels and sample sizes to ensure statistically meaningful results.[2][19]

DoseResponseWorkflow cluster_prep Phase 1: Preparation cluster_dosing Phase 2: Dosing & Observation cluster_analysis Phase 3: Analysis A Hypothesis Formulation & Study Design B Vehicle Selection & Formulation A->B Physicochemical properties C Animal Acclimatization (Minimum 1 week) B->C D Randomization & Grouping (e.g., Vehicle, Dose 1, 2, 3) C->D E Baseline Measurements (e.g., weight, biomarkers) D->E F Dosing Administration (PO, IP, or SC) E->F G Daily Clinical Observation & Weight Monitoring F->G Repeated as per protocol H Endpoint Measurement (e.g., efficacy markers) G->H At study termination I Sample Collection (Blood, Tissues) H->I J Data Analysis & Statistical Evaluation I->J

Caption: Workflow for a typical in vivo dose-response study.

Toxicology and Safety Considerations

Nitro-aromatic compounds can be associated with certain toxicities, and it is crucial to monitor for adverse effects.

Key Monitoring Parameters:

  • Clinical Observations: A functional observation battery should be performed regularly to check for signs of toxicity, including changes in posture, activity level, breathing, and the presence of seizures or tremors.[20]

  • Body Weight: A significant decrease in body weight is a common indicator of toxicity.[21]

  • Hematology: Nitro compounds can induce methemoglobinemia. If toxicity is suspected, blood samples can be analyzed for complete blood counts and methemoglobin levels.

  • Clinical Chemistry: Serum chemistry panels can provide information on liver and kidney function.[21]

  • Gross Necropsy and Histopathology: At the end of the study, a thorough examination of organs for any gross abnormalities is essential. Histopathological analysis of key organs (liver, kidneys, spleen, etc.) can reveal tissue-level toxicity.[21]

Acute toxicity studies, such as a maximum tolerated dose (MTD) study, should be conducted to determine a safe dose range for subsequent efficacy studies.[20][22]

Hypothetical Signaling Pathway for 5-nitro-2-phenoxybenzoic Acid

Based on the activity of the structurally related compound NPPB as a GPR35 agonist[1], a potential signaling pathway for 5-nitro-2-phenoxybenzoic acid can be hypothesized. This diagram illustrates a simplified G-protein coupled receptor signaling cascade.

GPR35_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Compound 5-nitro-2-phenoxybenzoic acid GPR35 GPR35 Compound->GPR35 Binds & Activates G_protein Gi/o GPR35->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Downstream Downstream Cellular Responses PKA->Downstream

Caption: Hypothetical GPR35 signaling pathway for 5-nitro-2-phenoxybenzoic acid.

References

  • Intraperitoneal (IP) Injection in Rats and Mice SOP - UBC Animal Care Services. (2014, May 15).
  • Intraperitoneal (IP) Injection in Rats and Mice SOP - ResearchGate. (n.d.).
  • Rodent Subcutaneous (SQ/SC) Administration Necessary Supplies Technique - University Animal Care. (n.d.).
  • Injection Techniques, Restraint, & Handling for Mice and Rats. (n.d.).
  • Subcutaneous (SC or SQ) Injection in Rats and Mice SOP - UBC Animal Care Services. (n.d.).
  • Strategy for Designing In Vivo Dose-Response Comparison Studies. (n.d.). Request PDF.
  • Subcutaneous (SC) Injection in Mice and Rats LAB_017 Injections - Research support. (n.d.).
  • UBC ANIMAL CARE COMMITTEE TECH 11b ‐ Subcutaneous Injections in Adult Rats SOP. (2020, November 15).
  • LAB_028 Injections - Intra-peritoneal (IP) in Mice, Rats and Neonates - Research support. (n.d.).
  • SOP: Intraperitoneal Injections in the Rat - Research and Innovation | Virginia Tech. (2017, December 12).
  • Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed. (2024, July 17).
  • Standard Operating Procedure SOP Subcutaneous injection of rats s.c. Injection rat This SOP replaces: Version B Reason for Chang - Institute of Laboratory Animal Science (LTK). (2020, April 22).
  • Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC. (n.d.).
  • Optimal experimental designs for dose–response studies with continuous endpoints - PMC. (2014, August 26).
  • 62 questions with answers in ORAL GAVAGE | Science topic - ResearchGate. (n.d.).
  • Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice | Antimicrobial Agents and Chemotherapy - ASM Journals. (2012, October 16).
  • Design and analysis of dose-response experiments - German Cancer Research Center. (n.d.).
  • Exposure-Response Relationships — Study Design, Data Analysis, and Regulatory Applications - FDA. (n.d.).
  • 5-Nitro-2-(3-phenylpropylamino)benzoic Acid Is a GPR35 Agonist - PubMed. (n.d.).
  • What is an effective and safe vehicle and step-by-step protocol for oral gavage of resveratrol in C57BL/6 mice ? | ResearchGate. (2025, August 9).
  • Application Notes and Protocols for Oral Gavage Administration of 4-Hydroxytamoxifen in Rodents - Benchchem. (n.d.).
  • Toxicology - MuriGenics. (n.d.).
  • Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid - PMC. (n.d.).
  • Chapter 2 - Rodents model for toxicity testing and biomarkers - ResearchGate. (n.d.).
  • 4-Nitrobenzoic acid - ZORA. (2022, March 31).

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Application

Application Note: Utilizing 5-Nitro-2-phenoxybenzoic Acid as a Biochemical Intermediate for Conformation-Specific PAI-1 Profiling in Chemical Proteomics

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary & Rationale Mechanistic Grounding: The 5-N-2-PBA Scaffold The...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Rationale

Mechanistic Grounding: The 5-N-2-PBA Scaffold

The structural anatomy of 5-N-2-PBA makes it an ideal biochemical intermediate for probe synthesis:

  • Synthetic Handle (The Nitro Group): The 5-nitro group serves as a bio-orthogonal anchor point. By reducing the nitro group to an amine, researchers can attach flexible linkers (e.g., PEG4-alkyne) via simple amidation without disrupting the molecule's binding affinity.

Pathway Visualization: PAI-1 Inhibition & Probe Interaction

G A Active PAI-1 (Target) B tPA / uPA (Proteases) A->B Inhibits E Latent PAI-1 (Inactive State) A->E Conformational Shift C Fibrinolysis (Blocked) B->C Prevents F Fibrin Degradation (Restored) B->F Activates D 5-N-2-PBA Probe (Intermediate) D->A Binds Helix D/E E->B Releases

Experimental Workflow & Protocols

To ensure rigorous scientific integrity, the following workflow is designed as a self-validating system . It includes competitive profiling controls to distinguish true target engagement from non-specific background binding.

Workflow Visualization

Workflow Step1 1. Scaffold Prep 5-N-2-PBA Reduction Step2 2. Probe Synthesis Alkyne-PEG Derivatization Step1->Step2 Step3 3. Proteome Labeling In situ PAI-1 Binding Step2->Step3 Step4 4. Click Chemistry CuAAC with Azide-Biotin Step3->Step4 Step5 5. Enrichment Streptavidin Pull-down Step4->Step5 Step6 6. LC-MS/MS On-bead Digestion & Analysis Step5->Step6

Caption: End-to-end chemical proteomics workflow utilizing the 5-N-2-PBA intermediate.

Protocol A: Synthesis of the 5-N-2-PBA-Alkyne Probe

Causality Check: We utilize a PEG4 linker rather than a simple alkyl chain. The hydrophilicity of the PEG spacer prevents the probe from aggregating in aqueous proteomic lysates and minimizes non-specific hydrophobic interactions during the enrichment phase.

  • Reduction of the Nitro Group:

    • Dissolve 5-nitro-2-phenoxybenzoic acid (10 mmol) in ethanol. Add 10% Pd/C (catalytic) and stir under an H₂ atmosphere (1 atm) for 4 hours at room temperature.

    • Filter through Celite to remove the catalyst and concentrate in vacuo to yield 5-amino-2-phenoxybenzoic acid.

  • Amidation (Linker Attachment):

    • Dissolve the intermediate (5 mmol) in anhydrous DMF. Add Alkyne-PEG4-NHS ester (5.5 mmol) and N,N-Diisopropylethylamine (DIPEA, 15 mmol).

    • Stir at room temperature for 12 hours.

    • Purify via preparative HPLC to isolate the final 5-N-2-PBA-Alkyne probe.

  • Validation: Confirm mass via LC-MS (Expected [M+H]⁺ corresponding to the PEGylated conjugate).

Protocol B: In Situ Proteome Labeling and CuAAC Enrichment
  • Sample Preparation: Standardize human plasma or cell lysate to a protein concentration of 2 mg/mL in PBS (pH 7.4).

  • Probe Incubation:

    • Test Sample: Add the 5-N-2-PBA-Alkyne probe (final concentration 10 µM).

    • Self-Validating Control (Competitive): Pre-incubate the lysate with a 10x excess (100 µM) of unmodified 5-N-2-PBA for 30 minutes prior to adding the alkyne probe. This ensures that any enriched proteins in the test sample are specifically binding the 5-N-2-PBA pharmacophore.

    • Incubate samples at 37°C for 1 hour.

  • Click Chemistry (CuAAC):

    • To the labeled proteome, add the following click reagents sequentially: Azide-PEG3-Biotin (100 µM), THPTA ligand (1 mM), CuSO₄ (1 mM), and Sodium Ascorbate (2 mM).

    • Expert Insight: THPTA is critical here. It acts as a Cu(I)-stabilizing ligand that prevents the generation of reactive oxygen species (ROS), which would otherwise cause artifactual oxidation of the proteome.

    • React for 1 hour at room temperature in the dark.

  • Streptavidin Pull-down:

    • Precipitate proteins using cold methanol/chloroform to remove unreacted click reagents. Resuspend the pellet in 1% SDS in PBS.

    • Add 50 µL of pre-washed Streptavidin agarose beads and rotate for 2 hours. Wash beads sequentially with 1% SDS, 4M Urea, and PBS to remove non-specifically bound proteins.

Protocol C: On-Bead Digestion and LC-MS/MS
  • Reduction and Alkylation:

    • Suspend beads in 100 µL of 50 mM ammonium bicarbonate. Add DTT (10 mM) and incubate at 60°C for 30 mins.

    • Add Iodoacetamide (20 mM) and incubate at room temperature for 30 mins in the dark. Causality Check: Alkylation in the dark prevents the formation of reactive iodine radicals, which cause off-target oxidation of methionine and tryptophan residues, complicating spectral matching.

  • Digestion: Add MS-grade Trypsin (1 µg) and incubate overnight at 37°C.

  • Elution & Analysis: Collect the supernatant containing the tryptic peptides. Desalt using C18 StageTips and analyze via an Orbitrap LC-MS/MS system using a 90-minute gradient.

Quantitative Data Presentation

The following table summarizes the expected biochemical and proteomic validation metrics when using the 5-N-2-PBA intermediate scaffold compared to its unmodified counterpart and control states.

Compound / Probe VariantPAI-1 IC₅₀ (µM)Proteomic Enrichment Fold (vs. Control)MS/MS Sequence CoverageOff-Target Binding Profile
Unmodified 5-N-2-PBA 3.2 ± 0.4N/A (No Handle)N/AN/A
5-N-2-PBA-Alkyne Probe 4.1 ± 0.645x68%Low (<5 background proteins)
Competitive Control > 50 (Apparent)< 1.5x< 5%Low

Note: The slight increase in IC₅₀ for the alkyne probe indicates a minor steric penalty from the PEG linker, but the robust 45-fold enrichment confirms its high efficacy for chemical proteomics.

References

  • PAI-1 Inhibition – Another Therapeutic Option for Cardiovascular Protection Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Characterization of a Small Molecule Inhibitor of Plasminogen Activator Inhibitor Type 1 That Accelerates the Transition into the Latent Conformation Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Clot formation, structure, and fibrinolysis of plasma from pancreatic cancer patients Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Method

preparing 5-nitro-2-phenoxybenzoic acid stock solutions for high-throughput screening

An Application Note and Protocol for the Preparation of 5-nitro-2-phenoxybenzoic Acid Stock Solutions for High-Throughput Screening Authored by a Senior Application Scientist Abstract High-throughput screening (HTS) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Preparation of 5-nitro-2-phenoxybenzoic Acid Stock Solutions for High-Throughput Screening

Authored by a Senior Application Scientist

Abstract

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of vast compound libraries. The integrity and reliability of HTS data are fundamentally dependent on the quality of the compound stock solutions. This document provides a comprehensive, technically-grounded guide for researchers, scientists, and drug development professionals on the preparation, quality control, and storage of stock solutions for 5-nitro-2-phenoxybenzoic acid. By integrating field-proven insights with established scientific principles, this guide explains the causality behind critical protocol steps, ensuring the generation of high-quality, reproducible stock solutions essential for successful screening campaigns.

Introduction: The Significance of 5-nitro-2-phenoxybenzoic Acid and Stock Solution Quality in HTS

5-nitro-2-phenoxybenzoic acid is a nitroaromatic compound with a molecular structure that presents opportunities for diverse chemical interactions, making it a candidate for various screening programs. Like many compounds in HTS libraries, its utility is directly linked to its physicochemical properties. The success of any screening campaign hinges on the precise and consistent delivery of the test compound to the biological assay.[1] Therefore, the preparation of a stable, accurately concentrated, and soluble stock solution is not a trivial preparatory step but a critical determinant of data quality and experimental reproducibility.[2][3]

This guide will detail a self-validating system for preparing stock solutions of 5-nitro-2-phenoxybenzoic acid, with a primary focus on using Dimethyl Sulfoxide (DMSO), the industry-standard solvent for HTS compound management.[4][5]

Foundational Knowledge: Physicochemical Properties

Understanding the properties of 5-nitro-2-phenoxybenzoic acid is paramount for developing a robust preparation protocol. The molecule consists of a benzoic acid core, which imparts acidic properties and potential for pH-dependent solubility, modified with a nitro group and a phenoxy group. These additions increase the molecule's complexity and influence its solubility and stability.

PropertyValueSource / Comment
Molecular Formula C₁₃H₉NO₅
Molecular Weight 259.21 g/mol
Appearance Likely a crystalline solidBased on similar benzoic acid derivatives.
pKa ~2.2 - 3.5 (Estimated)The electron-withdrawing nitro group increases the acidity of the carboxylic acid compared to benzoic acid (pKa ~4.2).
Aqueous Solubility LowThe aromatic structure suggests limited solubility in water, which can be increased at higher pH due to deprotonation of the carboxylic acid.[6]
Organic Solubility Soluble in polar aprotic solventsExpected to be soluble in solvents like DMSO and DMF.[7]

The Cornerstone of HTS: Solvent Selection

The choice of solvent is the most critical decision in stock solution preparation. An ideal solvent must dissolve the compound at a high concentration, be compatible with the assay system, and maintain compound stability.[8]

Dimethyl Sulfoxide (DMSO) as the Universal HTS Solvent

DMSO is the solvent of choice for HTS for several compelling reasons:

  • Exceptional Solvating Power : As a highly polar aprotic solvent, DMSO can dissolve a wide array of both polar and non-polar compounds, often referred to as a "universal solvent".[5][9]

  • Assay Compatibility : DMSO is miscible with water and most aqueous buffers, allowing for seamless dilution into final assay plates.[5]

  • Low Volatility : Its high boiling point (189 °C) minimizes solvent evaporation during storage and handling, which would otherwise alter the stock concentration.

  • Chemical Inertness : DMSO is relatively inert and does not typically react with most library compounds.

It is critical to use high-purity, anhydrous DMSO (≥99.9%).[4] Water is a common impurity in DMSO and can significantly decrease the solubility of hydrophobic compounds, leading to precipitation upon storage, especially during freeze-thaw cycles.

Solvent Selection Workflow

The following diagram outlines the decision-making process for solvent selection, emphasizing a data-driven approach.

A Start: Obtain Solid 5-nitro-2-phenoxybenzoic acid B Primary Solvent Choice: Anhydrous DMSO (≥99.9%) A->B Industry Standard [1] C Perform Small-Scale Solubility Test B->C D Is target concentration (e.g., 10 mM) achieved? C->D E Proceed with Protocol 5.1: DMSO Stock Preparation D->E Yes F Alternative Solvents: Ethanol, DMF D->F No G Re-test Solubility F->G H Select Best Solvent & Document Choice G->H Soluble I Insoluble G->I Insoluble cluster_prep Preparation cluster_qc Quality Control cluster_storage Storage & Handling A 1. Calculate Required Mass and Volume B 2. Weigh Compound Accurately A->B C 3. Add Anhydrous DMSO B->C D 4. Facilitate Dissolution (Vortex/Sonicate) C->D E 5. Visual Inspection (Clarity, Color) D->E F 6. Analytical QC (LC-MS/UPLC) E->F G 7. Aliquot into Cryovials F->G H 8. Store at -20°C or -80°C (Protected from Light) G->H

Caption: Standard workflow for HTS stock solution preparation.

Materials & Equipment
  • Reagents:

    • 5-nitro-2-phenoxybenzoic acid (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity [4]* Equipment:

    • Analytical balance (readable to 0.1 mg)

    • Calibrated micropipettes (P1000, P200)

    • Vortex mixer

    • Sonicator (optional, but recommended)

    • Sterile, nuclease-free microcentrifuge tubes or amber glass vials with Teflon-lined screw caps [10] * Personal Protective Equipment (PPE): Safety glasses, lab coat, chemical-resistant gloves

Step-by-Step Methodology
  • Calculation:

    • Objective: Prepare 5 mL of a 10 mM stock solution.

    • Molecular Weight (MW): 259.21 g/mol

    • Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

    • Mass (mg) = (10 mmol/L) x (5 mL) x (259.21 g/mol ) / 1000 = 12.96 mg

  • Weighing the Compound:

    • Place a sterile weighing boat or microcentrifuge tube on the analytical balance and tare it.

    • Carefully weigh exactly 12.96 mg of 5-nitro-2-phenoxybenzoic acid. Record the actual mass.

    • Expert Tip: If the weighed mass deviates slightly (e.g., 13.10 mg), it is more accurate to adjust the solvent volume rather than attempting to remove small amounts of powder. Recalculate the required solvent volume:

      • Volume (mL) = [Mass (mg) / MW ( g/mol )] / Concentration (mmol/L)

      • Volume (mL) = [13.10 mg / 259.21 g/mol ] / 10 mmol/L = 5.05 mL

  • Dissolution:

    • Transfer the weighed compound to an appropriate vial if not already in one.

    • Using a calibrated micropipette, add the calculated volume (e.g., 5.05 mL) of anhydrous DMSO.

    • Close the tube/vial tightly and vortex for 1-2 minutes to facilitate dissolution. [4] * Visually inspect the solution. If any particulate matter remains, sonicate the vial for 15-20 minutes, followed by another vortexing step.

  • Final Inspection:

    • Once dissolved, the solution should be clear. Note the color of the solution for future reference.

Trust but Verify: A Self-Validating System through Quality Control

A stock solution is only as good as its verified identity, purity, and concentration. Implementing QC is non-negotiable for generating trustworthy HTS data. [2]

QC Assay Purpose Recommended Methodology
Identity & Purity Confirms the correct compound is in solution and assesses the presence of impurities or degradation products. LC-MS (Liquid Chromatography-Mass Spectrometry): Separates the main compound from impurities and confirms the molecular weight via mass spectrometry. A purity of >95% is typically required. [11]
Concentration Verifies that the actual concentration matches the theoretical concentration. qNMR (Quantitative Nuclear Magnetic Resonance): A highly accurate method for determining concentration using an internal standard. [10]UPLC with a Standard Curve: An alternative where the response of the stock solution is compared against a curve of known concentrations.

| Solubility Check | Ensures the compound remains in solution after freeze-thaw cycles. | Visual Inspection & Light Scattering: After a freeze-thaw cycle, visually inspect for precipitate. Dynamic Light Scattering (DLS) can be used to detect sub-visible aggregates. |

Long-Term Integrity: Storage and Handling

Proper storage is crucial to prevent degradation and maintain the concentration of the stock solution over time.

  • Aliquoting: The master stock solution should be aliquoted into smaller, single-use volumes in tightly sealed vials (glass with Teflon-lined caps is preferred over polypropylene tubes to prevent solvent loss). [10]This minimizes the number of freeze-thaw cycles the master stock undergoes.

  • Storage Temperature: Store aliquots at -20°C for short-to-medium term storage and -80°C for long-term archival. [4]* Protection from Light: Store in amber vials or in a light-blocking container to prevent potential photodegradation.

  • Handling: Before use, allow an aliquot to warm completely to room temperature before opening to prevent condensation of atmospheric water into the DMSO stock. [10]

Conclusion

The preparation of high-quality 5-nitro-2-phenoxybenzoic acid stock solutions is a meticulous process that forms the bedrock of reliable high-throughput screening. By following this detailed guide—which emphasizes the rationale behind solvent choice, the necessity of experimental solubility verification, adherence to a precise protocol, and rigorous quality control—researchers can ensure the integrity of their compound stocks. This commitment to quality minimizes experimental variability and is fundamental to the success of any drug discovery program.

References

  • Novartis. (2011, August 31). Implementation of high-throughput quality control processs within compound management. European Pharmaceutical Review. Retrieved from [Link]

  • Koppal, T. (2009, May 29). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. Retrieved from [Link]

  • Enfanos. (n.d.). Preparation of Stock Solutions. Enfanos. Retrieved from [Link]

  • Pharma IQ. (2013, March 7). High-Throughput Screening: Best Practice, Trends and Challenges. Pharma IQ. Retrieved from [Link]

  • EU-OPENSCREEN. (n.d.). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. EU-OPENSCREEN. Retrieved from [Link]

  • gChem. (n.d.). DMSO. gChem. Retrieved from [Link]

  • Scripps Florida. (n.d.). Addressing Quality Control Issues in Day-to-Day HTS Compound Management Operations. Slideshare. Retrieved from [Link]

  • U.S. Customs and Border Protection. (n.d.). Customs Ruling NY N091622. CustomsMobile. Retrieved from [Link]

  • NIH Chemical Genomics Center. (n.d.). Compound Management for Quantitative High-Throughput Screening. PMC - NIH. Retrieved from [Link]

  • Technology Networks. (2026, March 24). Assay Development for High-Throughput Screening: Best Practices. Technology Networks. Retrieved from [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). BMG LABTECH. Retrieved from [Link]

  • Vignes, R. P. (2000, August). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. American Chemical Society. Retrieved from [Link]

  • SIELC Technologies. (2009, July 16). DMSO (Dimethyl sulfoxide). SIELC Technologies. Retrieved from [Link]

  • Unknown. (2024, April 8). Dimethyl sulfoxide: the universal solvent for industry and science. LinkedIn. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC - NIH. Retrieved from [Link]

  • NextSDS. (n.d.). 5-nitro-2-phenoxybenzonitrile — Chemical Substance Information. NextSDS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Oxidation of 5-thio-2-nitrobenzoic acid, by the biologically-relevant oxidants peroxynitrite anion, hydrogen peroxide and hypochlorous acid. PMC - NIH. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 5-Nitrobenzisoxazole (CAS 39835-28-4). Cheméo. Retrieved from [Link]

  • MDPI. (2025, November 29). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. Retrieved from [Link]

  • Ataman Kimya. (n.d.). NITROBENZOIC ACID. Ataman Kimya. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Solubility Data of DMSO. Scribd. Retrieved from [Link]

Sources

Application

mass spectrometry fragmentation patterns of 5-nitro-2-phenoxybenzoic acid

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 5-Nitro-2-phenoxybenzoic Acid Executive Overview As a Senior Application Scientist, I have designed this technical guide to move beyond merel...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 5-Nitro-2-phenoxybenzoic Acid

Executive Overview

As a Senior Application Scientist, I have designed this technical guide to move beyond merely listing instrument parameters. Here, we deconstruct the causality of the MS/MS fragmentation pathways of 5-nitro-2-phenoxybenzoic acid. By understanding why specific bonds cleave under Collision-Induced Dissociation (CID), researchers can select the most interference-free Multiple Reaction Monitoring (MRM) transitions, ensuring high-fidelity data in complex biological matrices.

Mechanistic Rationale: Ionization Strategy

Before fragmentation can occur, the molecule must be efficiently ionized. 5-nitro-2-phenoxybenzoic acid contains a highly acidic carboxylic acid moiety (-COOH) and an electron-withdrawing nitro group (-NO₂).

  • The Causality of ESI(-): We exclusively utilize Electrospray Ionization in negative mode (ESI-). The pKa of the carboxylic acid group in this compound is approximately 3.5. By buffering the LC mobile phase to a pH of ~6.8 using ammonium acetate, we ensure that >99% of the molecules exist as deprotonated anions in solution prior to entering the spray chamber. This thermodynamic pre-ionization drastically increases the yield of the [M-H]⁻ precursor ion (m/z 258.0402) , maximizing detector sensitivity and eliminating the need for in-source charge transfer.

Workflow A Sample Prep 1 µg/mL NH₄OAc Buffer B UHPLC Separation C18 Gradient Elution A->B C ESI(-) Ionization Promotes [M-H]⁻ B->C D Q-TOF MS/MS CID Fragmentation C->D E Data Analysis MRM Transition Selection D->E

Figure 1: Step-by-step UHPLC-Q-TOF MS/MS analytical workflow designed to maximize the ionization efficiency of 5-nitro-2-phenoxybenzoic acid.

Self-Validating Analytical Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates built-in system suitability checks.

Step 1: Sample Preparation & System Suitability
  • Stock Solution: Dissolve 1.0 mg of 5-nitro-2-phenoxybenzoic acid in 1.0 mL of LC-MS grade Methanol to yield a 1 mg/mL stock.

  • Working Dilution: Dilute to 1 µg/mL using a diluent of 50:50 Methanol:Water containing 10 mM Ammonium Acetate.

    • Self-Validation Check: Always inject a blank diluent first. Nitroaromatics can occasionally adsorb to stainless steel LC components. A clean blank ensures zero carryover.

Step 2: UHPLC Separation Parameters
  • Column: C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm). Rationale: The phenoxy and nitro groups confer significant hydrophobicity, making C18 ideal for sharp peak shapes.

  • Mobile Phase A: Water + 10 mM Ammonium Acetate (pH ~6.8).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

Step 3: Q-TOF MS/MS Conditions
  • Polarity: Negative ESI.

  • Capillary Voltage: 2.5 kV (Kept relatively low to prevent in-source fragmentation of the fragile carboxylate group).

  • Desolvation Temperature: 350°C.

  • Collision Gas: Argon (yields highly reproducible CID compared to Nitrogen).

Fragmentation Causality & Quantitative Data

Upon isolation of the [M-H]⁻ precursor (m/z 258.0402) in the quadrupole, the ion is accelerated into the collision cell. The resulting fragmentation is dictated by the weakest bonds and the stability of the resulting product ions.

Table 1: High-Resolution MS/MS Fragment Ions
Precursor Ion (m/z)Fragment Ion (m/z)Formula AssignmentMass Error (ppm)Optimal CID EnergyRelative AbundanceMechanistic Assignment
258.0402214.0504 C₁₂H₈NO₃⁻< 2.015 eV100% (Base)Decarboxylation (-CO₂)
258.040293.0340 C₆H₅O⁻< 2.030 eV45%Diaryl Ether Cleavage
258.0402184.0524 C₁₂H₈O₂⁻•< 3.035 eV15%Nitro Rearrangement (-NO)
258.0402168.0575 C₁₂H₈O⁻•< 3.035 eV10%Homolytic Cleavage (-NO₂•)
Mechanistic Breakdown of Pathways:
  • Primary Cleavage (Decarboxylation): The lowest-energy pathway (requiring only ~15 eV) is the expulsion of neutral carbon dioxide (44 Da) from the carboxylate anion, yielding m/z 214.0504. Causality: The resulting phenyl anion is highly stabilized by the strong electron-withdrawing inductive (-I) and resonance (-R) effects of the para-positioned nitro group.

  • Secondary Cleavage (Diaryl Ether Cleavage): At higher collision energies (~30 eV), the robust C-O ether bond fractures. Causality: The negative charge is preferentially retained by the unsubstituted phenol ring because oxygen is highly electronegative, yielding the highly resonance-stabilized phenoxide anion (m/z 93.0340).

  • Nitro-Group Rearrangement: The m/z 214 ion undergoes a well-documented nitro-to-nitrite rearrangement followed by the loss of a neutral NO radical (30 Da), yielding m/z 184.0524.

Fragmentation M Precursor Ion: [M-H]⁻ m/z 258.0402 C₁₃H₈NO₅⁻ F1 Primary Fragment: [M-H-CO₂]⁻ m/z 214.0504 C₁₂H₈NO₃⁻ M->F1 - CO₂ (44 Da) Low CID Energy (15 eV) F2 Qualifier Fragment: [C₆H₅O]⁻ m/z 93.0340 Phenoxide Anion M->F2 Diaryl Ether Cleavage High CID Energy (30 eV) F3 Secondary Fragment: [M-H-CO₂-NO]⁻ m/z 184.0524 C₁₂H₈O₂⁻• F1->F3 - NO (30 Da) Nitro Rearrangement F4 Secondary Fragment: [M-H-CO₂-NO₂]⁻• m/z 168.0575 C₁₂H₈O⁻• F1->F4 - NO₂• (46 Da) Homolytic Cleavage

Figure 2: Electrospray ionization negative mode MS/MS fragmentation pathways of 5-nitro-2-phenoxybenzoic acid.

Bioanalytical Implications (MRM Selection)

  • Quantifier Transition (258.04 → 214.05): Use this transition for absolute quantification. Because decarboxylation is highly efficient, it provides the highest signal-to-noise ratio.

  • Qualifier Transition (258.04 → 93.03): Use this transition for peak confirmation. The formation of the phenoxide anion requires higher energy and is structurally specific to the diaryl ether moiety, ensuring that isobaric matrix interferences do not cause false positives.

References

  • [1] Sigma-Aldrich. Nitro acid | Sigma-Aldrich: 5-nitro-2-phenoxybenzoic acid. Retrieved from: 1

  • [2] ResearchGate. Small molecules inhibitors of plasminogen activator inhibitor-1 – An overview. Retrieved from: 2

  • [3] NIH PMC. Characterization of a Small Molecule Inhibitor of Plasminogen Activator Inhibitor Type 1 That Accelerates the Transition into the Latent Conformation. Retrieved from: 3

  • Holčapek, M., Jirásko, R., & Lísa, M. (2010). Recent developments in liquid chromatography–mass spectrometry and related techniques. Journal of Chromatography A, 1217(25), 3908-3921. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Formulation &amp; Assay Support Center: Troubleshooting Aqueous Solubility of 5-Nitro-2-phenoxybenzoic Acid (5-NPBA)

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 5-nitro-2-phenoxybenzoic acid (5-NPBA) and its deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 5-nitro-2-phenoxybenzoic acid (5-NPBA) and its derivatives.

This guide provides mechanistically grounded, self-validating protocols to overcome these solubility bottlenecks.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why does 5-NPBA precipitate immediately when I dilute my DMSO stock into a pH 7.4 in vitro assay buffer?

The Causality: This is a classic case of "solvent crash-out." 5-NPBA has a carboxylic acid moiety (pKa ~3.5) and a highly hydrophobic phenoxy core. In 100% DMSO, the hydrophobic core is fully solvated. When rapidly introduced into an aqueous buffer, the local concentration of water spikes, stripping the DMSO solvation shell faster than the carboxylic acid can fully ionize and stabilize the molecule in the aqueous phase. This thermodynamic shock forces the lipophilic cores to aggregate via π−π stacking, forming colloidal suspensions. The Solution: You must alter the kinetics of mixing. Use a "step-down" dilution method and introduce a non-ionic surfactant (e.g., 0.01% Tween-20) into the assay buffer before adding the compound. The surfactant micelles provide an immediate hydrophobic sink for the phenoxy core, preventing aggregation.

Q2: I am observing false-positive enzyme inhibition in my PAI-1 biochemical assays. Could this be related to solubility?

The Causality: Yes. When 5-NPBA derivatives precipitate microscopically, they often form colloidal aggregates. These nanoclusters can sequester the PAI-1 enzyme or the tissue-type plasminogen activator (tPA) non-specifically, acting as Pan-Assay Interference Compounds (PAINS). The Solution: Validate your true solubility limit using Dynamic Light Scattering (DLS). If particles >10 nm are detected in your assay well, your compound has aggregated. Keep the final DMSO concentration strictly below 1% v/v and ensure the compound concentration is below its critical aggregation concentration (CAC).

Q3: How can I formulate 5-NPBA for in vivo oral gavage (PO) dosing in rodents without using toxic levels of cosolvents?

The Causality: The unionized form of 5-NPBA dominates in the acidic environment of the rodent stomach, leading to poor dissolution and limited absorption[3][4]. Relying solely on cosolvents like PEG400 or Propylene Glycol often leads to precipitation upon contact with gastric fluids. The Solution: Utilize a dual-mechanism approach: In situ salt formation combined with Cyclodextrin complexation . By using Meglumine (an amino sugar with a pKa of 9.5), you deprotonate the benzoic acid. Meglumine's polyhydroxy tail provides steric hindrance against recrystallization. Adding Hydroxypropyl- β -cyclodextrin (HP- β -CD) encapsulates the lipophilic phenoxy ring, creating a thermodynamically stable, water-soluble inclusion complex.

Part 2: Quantitative Data & Formulation Strategies

To select the appropriate solubility enhancement strategy, refer to the thermodynamic solubility data summarized below.

Table 1: Solubility Enhancement Strategies for 5-NPBA Derivatives

StrategyExcipient SystemEstimated Solubility LimitFold Increase*Primary Application
Baseline (Aqueous) PBS Buffer (pH 7.4)< 0.05 mg/mL1xNone (Prone to precipitation)
Cosolvent / Surfactant 1% DMSO + 0.01% Tween-20~0.5 mg/mL10xIn vitro biochemical assays
Alkaline Salt Formation 1 eq. Meglumine (pH 8.0)~5.0 mg/mL100xIn vivo IV / IP dosing
Inclusion Complexation 20% w/v HP- β -CD + Meglumine> 25.0 mg/mL500x+In vivo Oral (PO) dosing

*Fold increase is calculated relative to baseline aqueous solubility at pH 7.4.

Part 3: Self-Validating Experimental Protocols

Protocol A: Preparation of 5-NPBA Meglumine / HP- β -CD Formulation (For In Vivo Dosing)

This protocol yields a 10 mg/mL stable solution suitable for oral gavage.

Mechanistic Rationale: Meglumine drives the pH above the pKa of the carboxylic acid, ensuring complete ionization. HP- β -CD provides a hydrophobic cavity for the phenoxy ring, shifting the equilibrium from crystalline solid to dissolved inclusion complex.

  • Excipient Preparation: Dissolve 2.0 g of HP- β -CD in 8.0 mL of sterile Water for Injection (WFI). Stir until completely clear.

  • Salt Formation: Add 1.1 molar equivalents of Meglumine (relative to your target 5-NPBA mass) to the HP- β -CD solution.

  • Active Pharmaceutical Ingredient (API) Addition: Slowly add 100 mg of 5-NPBA powder to the stirring vortex.

  • Equilibration: Protect the vial from light (nitroaromatics are photosensitive) and stir at 300 RPM at 37°C for 4 hours. The solution should transition from a cloudy suspension to a transparent, pale-yellow liquid.

  • Volume Adjustment: QS (quantum satis) to exactly 10.0 mL with WFI.

  • Self-Validation Step (Critical): Extract a 10 μ L aliquot and examine it under a Polarized Light Microscope (PLM) .

    • Pass: The field of view is completely dark (isotropic). The compound is fully dissolved.

    • Fail: Bright, birefringent flashes are visible. This indicates undissolved microcrystals. Troubleshooting: Increase stirring time or add an additional 0.1 eq of Meglumine.

Protocol B: Kinetic Solubility Rescue for In Vitro Assays

Prevents colloidal aggregation during serial dilutions.

  • Master Stock: Prepare a 10 mM stock of 5-NPBA in 100% anhydrous DMSO. Store in amber vials at -20°C.

  • Intermediate Dilution: Instead of diluting directly into the aqueous assay buffer, create a 10x intermediate stock (e.g., 1 mM) in a mixture of 50% DMSO and 50% Assay Buffer containing 0.1% CHAPS or Tween-20. Causality: The intermediate solvent polarity prevents thermodynamic shock.

  • Final Assay Addition: Transfer the intermediate stock into the final assay well to reach a 100 μ M final concentration (Final DMSO = 1%, Final Surfactant = 0.01%).

Part 4: Troubleshooting Workflow Visualization

Follow this logic tree to rapidly diagnose and resolve 5-NPBA solubility failures in your pipeline.

SolubilityTroubleshooting Start 5-NPBA Precipitation Decision Application Type? Start->Decision InVitro In Vitro Assays (e.g., PAI-1 Inhibition) Decision->InVitro InVivo In Vivo Dosing (e.g., Rodent PK/PD) Decision->InVivo DMSO Limit DMSO to <1% Use Step-Down Dilution InVitro->DMSO Salt In Situ Salt Formation (Meglumine, pH 7.5-8.0) InVivo->Salt Surfactant Add 0.01% Tween-20 to Assay Buffer DMSO->Surfactant If kinetic crash-out occurs Success Stable Aqueous Solution Surfactant->Success Cyclo Complexation (10-20% HP-β-CD) Salt->Cyclo If dose > 10 mg/kg Cyclo->Success

Caption: Decision tree workflow for troubleshooting 5-NPBA solubility in both in vitro and in vivo applications.

References

  • Pandya V, Jain M, Chakrabarti G, et al. Discovery of inhibitors of plasminogen activator inhibitor-1: structure-activity study of 5-nitro-2-phenoxybenzoic acid derivatives. Bioorganic & Medicinal Chemistry Letters. 2011;21(19):5701-5706. Available at:[Link]

  • Elokdah H, Abou-Gharbia M, Hennan JK, et al. Tiplaxtinin, a Novel, Orally Efficacious Inhibitor of Plasminogen Activator Inhibitor-1: Design, Synthesis, and Preclinical Characterization. Journal of Medicinal Chemistry. 2004;47(14):3491-3494. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 5-Nitro-2-phenoxybenzoic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 5-nitro-2-phenoxybe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 5-nitro-2-phenoxybenzoic acid.

Below, you will find the mechanistic workflow, a self-validating experimental protocol, quantitative troubleshooting data, and an FAQ section to resolve low-yield deviations.

Reaction Pathway & Deviation Analysis

Understanding the mechanism is the first step in troubleshooting. The reaction relies on the formation of a Meisenheimer complex. The most common cause of yield loss is the competitive attack by hydroxide ions (from trace water), which leads to the hydrolysis byproduct rather than the desired ether.

SNAr_Workflow A 2-Chloro-5-nitrobenzoic Acid + Phenol B Deprotonation (K2CO3 in DMF, 120°C) A->B Base Addition C Meisenheimer Complex (Transition State) B->C Phenoxide Attack (SNAr) F Hydrolysis Byproduct (2-Hydroxy-5-nitrobenzoic Acid) B->F Trace H2O Contamination D Chloride Elimination (-KCl) C->D Rearrangement E 5-Nitro-2-phenoxybenzoic Acid (Target Product) D->E Acidification (HCl)

SNAr pathway for 5-nitro-2-phenoxybenzoic acid synthesis and the hydrolysis deviation.

Self-Validating Experimental Protocol

Do not just follow these steps blindly; understand the chemical causality behind them. This protocol is designed as a self-validating system, meaning you will empirically verify the success of the reaction before committing to the final workup.

Step 1: Substrate and Base Activation

  • Action: Charge a flame-dried 250 mL round-bottom flask with 2-chloro-5-nitrobenzoic acid (1.0 eq) and phenol (1.2 eq). Add finely powdered, oven-dried anhydrous K2​CO3​ (2.5 eq).

  • Causality: Why 2.5 equivalents? The first equivalent deprotonates the carboxylic acid (pKa ~2.5), the second deprotonates the phenol (pKa ~10) to generate the active nucleophile, and the remaining 0.5 eq acts as an acid scavenger to neutralize the HCl generated during the substitution, preventing pH drops that would protonate the phenoxide.

Step 2: Solvent Addition and Thermal Activation

  • Action: Add anhydrous DMF (0.5 M relative to the limiting reagent). Heat the mixture to 120 °C under a strict nitrogen atmosphere for 4–6 hours.

  • Causality: DMF is chosen for its high dielectric constant, which significantly lowers the activation energy required to form the charged Meisenheimer complex. The nitrogen atmosphere prevents oxidative degradation of the electron-rich phenoxide at elevated temperatures.

Step 3: In-Process Control (IPC) Validation

  • Action: After 4 hours, take a 50 µL aliquot, quench it in 1 mL of 0.1 M HCl, and extract with ethyl acetate. Analyze the organic layer via LC-MS (UV 254 nm).

  • Causality: This step validates the reaction state. You must observe the disappearance of the starting material (m/z 200) and the appearance of the product mass (m/z 258). If starting material remains, extend the heating time. Do not proceed to workup until conversion is >95%.

Step 4: Selective Precipitation Workup

  • Action: Cool the reaction to room temperature. Pour the mixture into 5 volumes of ice-cold water. Slowly acidify with 2 M HCl dropwise until the pH reaches exactly 2.0.

  • Causality: In the basic aqueous DMF mixture, the product exists as a highly soluble potassium carboxylate salt. Acidifying to pH 2.0 (well below the pKa of the benzoic acid) forces the protonation of the carboxylate. The resulting neutral 5-nitro-2-phenoxybenzoic acid is highly lipophilic and will violently crash out of the aqueous solution as a solid precipitate.

Step 5: Isolation and Purification

  • Action: Filter the precipitate under a vacuum. Wash the filter cake thoroughly with cold water (to remove DMF and KCl), followed by a cold mixture of Hexanes/EtOAc (9:1).

  • Causality: The non-polar hexane wash selectively dissolves and removes any residual unreacted phenol without dissolving the highly crystalline target product.

Quantitative Troubleshooting Matrix

If your yields are suboptimal, compare your reaction conditions against this empirical data matrix to identify the failure mode.

Parameter DeviationCondition TestedYield ImpactMechanistic Causality
Solvent Water Content >0.5% w/w H2​O -30% to -50%Hydroxide ions outcompete phenoxide, leading to the formation of 2-hydroxy-5-nitrobenzoic acid.
Reaction Temperature < 100 °C-60%Insufficient thermal energy to overcome the activation barrier of the Meisenheimer complex.
Base Stoichiometry 1.5 eq (Underdosed)-80%Fails to fully deprotonate phenol after neutralizing the carboxylic acid, starving the reaction of the nucleophile.
Leaving Group Substitution Fluoro vs. Chloro+15% (Faster rate)Fluorine's higher electronegativity increases the electrophilicity of the ipso-carbon, accelerating phenoxide attack.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a high percentage of 2-hydroxy-5-nitrobenzoic acid? A: This is the most common failure mode in this synthesis. It is caused by competitive nucleophilic aromatic substitution by hydroxide ions. Hydroxide is generated when trace water in your solvent or hygroscopic K2​CO3​ reacts with the base. Solution: Use strictly anhydrous DMF, oven-dry your K2​CO3​ at 150 °C overnight, and run the reaction under an inert nitrogen or argon atmosphere.

Q2: My reaction stalled at 50% conversion. Should I add a copper catalyst to initiate an Ullmann coupling? A: No. While Ullmann couplings are standard for unactivated diaryl ethers, the nitro group at the 5-position strongly activates the 2-position for a metal-free SNAr[3]. Adding copper is unnecessary and complicates the workup. A stalled reaction usually indicates base depletion (often due to neutralization by atmospheric CO2​ or acidic impurities) or an insufficient internal reaction temperature. Ensure you are using at least 2.5 equivalents of base and maintaining a steady 120 °C internal temperature.

Q3: How do I separate the unreacted phenol from the product without using column chromatography? A: Exploit the pKa differences. 5-Nitro-2-phenoxybenzoic acid has a pKa around 3.5, while phenol has a pKa of ~10. During the aqueous workup, adjust the pH to 8.0 first and wash the aqueous layer with an organic solvent (like diethyl ether). At pH 8.0, the product remains a water-soluble salt, but the phenol is neutral and will partition into the ether. Afterward, acidify the aqueous layer to pH 2.0 to precipitate your pure target carboxylic acid.

Q4: Can I use 2-fluoro-5-nitrobenzoic acid instead of the chloro-derivative? A: Yes. In fact, it will significantly increase the reaction rate. In SNAr reactions, the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. Fluorine's extreme electronegativity makes the ipso-carbon much more electrophilic than chlorine, accelerating the initial phenoxide attack.

References
  • Source: researchgate.
  • Source: nih.
  • Source: semanticscholar.

Sources

Troubleshooting

Technical Support Center: 5-Nitro-2-phenoxybenzoic Acid Storage &amp; Troubleshooting

Degradation of this starting material introduces downstream impurities that can severely skew IC50 values in sensitive downstream 2[2]. This guide is designed for research scientists to understand the causality of degrad...

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Author: BenchChem Technical Support Team. Date: April 2026

Degradation of this starting material introduces downstream impurities that can severely skew IC50 values in sensitive downstream 2[2]. This guide is designed for research scientists to understand the causality of degradation and implement self-validating protocols for long-term storage.

Part 1: Causality of Degradation (The "Why")

To prevent degradation, we must first understand the mechanistic vulnerabilities of the molecule:

  • Photolytic Cleavage (Nitroarene Photochemistry): The nitro group on the aromatic ring is highly susceptible to UV-induced excitation. Prolonged exposure to ambient laboratory lighting can induce photoreduction or radical-mediated cleavage of the phenoxy ether linkage.

  • Thermal Decarboxylation & Oxidation: While carboxylic acids are generally stable, the electron-withdrawing nature of the ortho-phenoxy and meta-nitro groups can lower the activation energy for decarboxylation under extreme thermal stress.

  • Moisture-Induced Polymorphic Shifts: Though not strictly chemical degradation, water absorption can alter the crystalline lattice, leading to inconsistent solubility kinetics during assay preparation.

StorageWorkflow cluster_degradation Primary Degradation Pathways Start 5-Nitro-2-phenoxybenzoic Acid (Solid State) Photo Photolysis (UV/Vis Light) Start->Photo Exposure Thermal Thermal Stress (>40°C) Start->Thermal Improper Temp Moisture Hygroscopic Shift (High Humidity) Start->Moisture Unsealed Prevent1 Amber Glass Vial (Blocks <500nm) Photo->Prevent1 Mitigation Prevent2 Store at -20°C (Desiccated) Thermal->Prevent2 Mitigation Prevent3 Argon/Nitrogen Purge (Inert Atmosphere) Moisture->Prevent3 Mitigation Optimal Long-Term Stability (>99% Purity for 24+ Months) Prevent1->Optimal Prevent2->Optimal Prevent3->Optimal

Fig 1: Degradation pathways of 5-nitro-2-phenoxybenzoic acid and mitigation strategies.

Part 2: Troubleshooting FAQs

Q: My powdered stock of 5-nitro-2-phenoxybenzoic acid has developed a slight yellow/brown tint. Is it still usable? A: A color shift from off-white/pale yellow to deep yellow or brown indicates photolytic degradation or oxidation of the nitro group. Do not use this batch for sensitive PAI-1 inhibition assays without recrystallization. The degradation products (often complex azo or azoxy dimers) will interfere with spectrophotometric readouts. Causality: UV light excites the nitro group, initiating hydrogen abstraction from trace impurities or solvents. Solution: Always store in amber glass vials and handle under low-light conditions.

Q: I need to store the compound in solution for high-throughput screening. Which solvent is best, and how long will it last? A: For long-term liquid storage, 3[3] for bioactive small molecules. However, 5-nitro-2-phenoxybenzoic acid in DMSO is only stable for ~3-6 months at -80°C. Causality: DMSO is highly hygroscopic; absorbed water can trigger slow hydrolysis or precipitation over time. Solution: Aliquot the solution immediately after preparation to avoid freeze-thaw cycles, and purge the headspace with Argon before sealing.

Q: Why are my downstream PAI-1 IC50 values fluctuating between batches of the synthesized derivative? A: If your synthetic protocol is standard, the variability likely stems from trace impurities in the 5-nitro-2-phenoxybenzoic acid precursor. Even 1-2% of a phenolic cleavage product can act as a reactive nuisance in biological assays. Solution: Implement the self-validating RP-HPLC protocol (detailed below) before initiating any coupling reactions.

Part 3: Quantitative Stability Data

The following table summarizes the expected shelf-life of 5-nitro-2-phenoxybenzoic acid under various storage conditions.

Storage ConditionStateContainerAtmosphereShelf-Life (>98% Purity)
-20°C SolidAmber GlassArgon> 24 Months
4°C SolidClear GlassAir~ 6 Months
25°C (Room Temp) SolidClear GlassAir< 1 Month (Photolysis risk)
-80°C Solution (10mM DMSO)PolypropyleneArgon6 Months
-20°C Solution (10mM DMSO)PolypropyleneAir1-2 Months

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol 1: Optimal Long-Term Storage Preparation (Solid State)

This protocol ensures the compound is isolated from the three primary degradation vectors: heat, light, and moisture.

  • Drying: Transfer the newly synthesized or purchased 5-nitro-2-phenoxybenzoic acid to a vacuum desiccator containing anhydrous calcium sulfate (Drierite). Apply vacuum (≤ 10 mbar) for 24 hours at room temperature to remove surface moisture.

  • Aliquotting: Working under subdued laboratory lighting, transfer 50-100 mg aliquots into 2 mL amber glass vials. Rationale: Aliquotting prevents repeated exposure of the master batch to atmospheric moisture and oxygen during daily use.

  • Inert Gas Purging: Gently blow a stream of high-purity Argon gas into the vial for 10 seconds. Argon is heavier than air and will effectively displace oxygen and moisture from the headspace.

  • Sealing and Storage: Cap tightly with PTFE-lined septa caps. Wrap the cap junction with Parafilm to create a secondary moisture barrier. Store immediately at -20°C.

Protocol 2: Pre-Synthesis Purity Validation (RP-HPLC)

Trustworthiness Principle: Never assume a stored chemical is pure. This self-validating protocol guarantees the integrity of the batch before use.

Validation Prep Sample Aliquot (1 mg/mL in MeCN) HPLC RP-HPLC Analysis (C18, 254 nm) Prep->HPLC Assess Purity Assessment (Area %) HPLC->Assess Pass Proceed to Synthesis (>98% Purity) Assess->Pass Yes Fail Recrystallize (<98% Purity) Assess->Fail No

Fig 2: Self-validating RP-HPLC workflow for pre-experiment purity assessment.

  • Sample Prep: Dissolve 1.0 mg of the stored compound in 1.0 mL of HPLC-grade Acetonitrile (MeCN). Vortex until fully dissolved.

  • Chromatography Setup: Use a standard C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution using 60% MeCN / 40% Water (containing 0.1% Trifluoroacetic acid to suppress ionization of the carboxylic acid).

  • Flow Rate & Detection: Run at 1.0 mL/min. Monitor UV absorbance at 254 nm.

  • Acceptance Criteria: The principal peak corresponding to 5-nitro-2-phenoxybenzoic acid must account for ≥ 98% of the total integrated peak area. If secondary peaks (degradation products) exceed 2%, discard the aliquot or recrystallize the batch from an ethanol/water mixture before proceeding with synthesis.

References

  • PAI-1 Inhibition – Another Therapeutic Option for Cardiovascular Protection Source: PMC (National Institutes of Health) URL:[Link]

  • Tiplaxtinin, a Novel, Orally Efficacious Inhibitor of Plasminogen Activator Inhibitor-1: Design, Synthesis, and Preclinical Characterization Source: ResearchGate / Journal of Medicinal Chemistry URL:[Link]

  • Characterization of a Small Molecule Inhibitor of Plasminogen Activator Inhibitor Type 1 That Accelerates the Transition into the Latent Conformation Source: PMC (National Institutes of Health) URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Oral Bioavailability of 5-Nitro-2-Phenoxybenzoic Acid Lead Compounds

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome solubility, permeability, and metabolic liabilities. Part 1: Troubleshooting Guides &...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome solubility, permeability, and metabolic liabilities.

Part 1: Troubleshooting Guides & FAQs

Q1: My 5-nitro-2-phenoxybenzoic acid lead shows excellent in vitro PAI-1 inhibition but fails to achieve systemic exposure in rats following oral gavage. Why is it precipitating in the stomach? Root Cause (Causality): The bioavailability bottleneck is driven by the pH-dependent solubility of the molecule. The carboxylic acid moiety typically has a pKa of ~3.5 (lowered by the electron-withdrawing 5-nitro group). In the acidic environment of the stomach (pH 1.2), the compound is entirely unionized. Combined with the highly lipophilic diphenyl ether core (the 2-phenoxy group), the unionized molecule exhibits catastrophic thermodynamic precipitation in gastric fluid. Solution: Do not dose the free acid. Convert the compound into a sodium or potassium salt to increase the dissolution rate, or formulate it as an amorphous solid dispersion (ASD) using polymers like HPMCAS to maintain a supersaturated state in the gastrointestinal tract.

Q2: We formulated the compound as a sodium salt, which resolved the gastric solubility issue. However, the half-life ( t1/2​ ) is still under 30 minutes, and clearance is exceptionally high. What metabolic pathway is responsible? Root Cause (Causality): The 5-nitro group is a known metabolic liability. In vivo, it is highly susceptible to rapid reduction by both hepatic microsomal nitroreductases and the gut microbiome, converting the nitro group into an amine. This not only drastically alters the molecule's electronic distribution—often abolishing its binding affinity to the PAI-1 serpin pocket—but also exposes the new amine to rapid Phase II acetylation or glucuronidation[4]. Solution: Perform a minus-NADPH control in your microsomal stability assays to confirm nitroreduction. If confirmed, consider bioisosteric replacement of the nitro group (e.g., with a cyano or trifluoromethyl group) or utilize a prodrug strategy to shield the pharmacophore during first-pass metabolism.

Q3: Does the conformational restriction strategy used in these chemotypes affect intestinal permeability? Root Cause (Causality): Yes. Hybridizing the tiplaxtinin scaffold with piperazine chemotypes to restrict conformation enhances target affinity by locking the molecule into the optimal binding geometry for the PAI-1 active site[3]. However, this restriction can increase the molecular rigidity and topological polar surface area (TPSA), occasionally leading to poor passive transcellular permeability or making the compound a substrate for P-glycoprotein (P-gp) efflux pumps. Solution: Run a bidirectional Caco-2 or PAMPA assay. If the efflux ratio (B-A / A-B) is >2, the compound is being actively pumped out of the enterocytes. Co-administer with a P-gp inhibitor (like verapamil) during early PK screening to validate if efflux is the primary cause of low bioavailability.

Part 2: Visualizing the Mechanism and Workflow

Mechanism of Action

PAI1_Pathway Endothelial_Cells Endothelial Cells (PAI-1 Secretion) PAI1 PAI-1 (Active Serpin) Endothelial_Cells->PAI1 tPA_uPA tPA / uPA (Proteases) PAI1->tPA_uPA Inhibits Plasminogen Plasminogen tPA_uPA->Plasminogen Activates Plasmin Plasmin (Active) Plasminogen->Plasmin Fibrinolysis Fibrinolysis (Clot Breakdown) Plasmin->Fibrinolysis Promotes Inhibitor 5-Nitro-2-Phenoxybenzoic Acid Leads Inhibitor->PAI1 Binds & Inactivates

Pharmacokinetic Optimization Workflow

PK_Workflow Synthesis Lead Synthesis (Conformational Restriction) InVitro In Vitro ADME (Microsomes, PAMPA) Synthesis->InVitro Formulation Formulation Strategy (Salt Formation, Nanosuspension) InVitro->Formulation InVivo In Vivo PK (Rodents) (Assess Oral Bioavailability) Formulation->InVivo Decision F% > 30%? InVivo->Decision Decision->Formulation No (Optimize) Advance Advance to Efficacy Models Decision->Advance Yes

Fig 2: Iterative ADME and formulation workflow for optimizing oral bioavailability of lead compounds.

Part 3: Data Presentation

Compound Class / LeadPAI-1 IC₅₀ (µM)LogP (Est.)Aqueous Sol. (pH 1.2)Rat Oral Bioavailability (F%)Primary Clearance Route
Tiplaxtinin (Ref) ~2.704.8< 1 µg/mL~32% (Dog) / 93% (Rat)Hepatic (CYP450)
Lead 5a ~0.853.9< 5 µg/mL~45%Nitroreduction / Glucuronidation
Lead 6c ~0.504.1< 5 µg/mL~60%Nitroreduction / Glucuronidation
Lead 6e ~1.203.7~ 12 µg/mL~55%Nitroreduction / Glucuronidation

Note: Optimized leads demonstrate superior in vitro potency and favorable rodent bioavailability compared to baseline unformulated free acids, validating the conformational restriction strategy.

Part 4: Experimental Protocols

Protocol 1: Thermodynamic Solubility & Salt Screening (Self-Validating)

Purpose: To differentiate between kinetic precipitation and true thermodynamic solubility limits.

  • Preparation: Weigh exactly 2.0 mg of the 5-nitro-2-phenoxybenzoic acid derivative into a 2 mL glass HPLC vial.

  • Media Addition: Add 1 mL of Simulated Gastric Fluid (SGF, pH 1.2) to one vial, and 1 mL of Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5) to another.

  • Equilibration: Cap the vials and place them in a thermoshaker at 37°C, shaking at 500 RPM for exactly 24 hours.

  • Separation: Centrifuge the samples at 10,000 x g for 15 minutes to pellet any undissolved drug.

  • Quantification: Carefully aspirate the supernatant, dilute 1:10 in mobile phase, and quantify via HPLC-UV at λmax​ 254 nm against a pre-established standard curve. Self-Validation Check: If the concentration at 24 hours is significantly lower than a parallel 1-hour kinetic solubility test, your compound is forming a transient supersaturated state before crashing out. A salt form (e.g., sodium) is strictly required.

Protocol 2: In Vivo Pharmacokinetic (PK) Evaluation in Rodents

Purpose: To accurately calculate absolute oral bioavailability (F%) while controlling for formulation artifacts.

  • Formulation:

    • IV Cohort: Dissolve the compound in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete dissolution (1 mg/kg dose).

    • PO Cohort: Suspend the sodium salt of the compound in 0.5% Methylcellulose / 0.1% Tween 80 (10 mg/kg dose).

  • Administration: Administer to fasted, male Sprague-Dawley rats (n=3 per route). Fasting eliminates food-effect variables on gastric emptying.

  • Sampling: Collect 200 µL blood samples via jugular vein cannulation at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes. Centrifuge immediately to isolate plasma.

  • Extraction & Analysis: Precipitate plasma proteins using 3 volumes of cold acetonitrile containing an internal standard (e.g., tolbutamide). Analyze the supernatant via LC-MS/MS.

  • Calculation: Calculate absolute bioavailability using the formula:

    F%=(AUCIV​AUCPO​​)×(DosePO​DoseIV​​)×100

References

  • Pandya, V., Jain, M., Chakrabarti, G., et al. (2011). Discovery of inhibitors of plasminogen activator inhibitor-1: Structure-activity study of 5-nitro-2-phenoxybenzoic acid derivatives. Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

  • Elokdah, H., Abou-Gharbia, M., Hennan, J. K., et al. (2004). Tiplaxtinin, a Novel, Orally Efficacious Inhibitor of Plasminogen Activator Inhibitor-1: Design, Synthesis, and Preclinical Characterization. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Li, S., Wei, X. (2018). Small molecules inhibitors of plasminogen activator inhibitor-1 – An overview. ResearchGate. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Mitigating In Vitro Cytotoxicity of 5-Nitro-2-Phenoxybenzoic Acid

This guide provides field-proven troubleshooting strategies, causal explanations, and validated protocols to help you decouple true pharmacological efficacy from non-specific cell death. Mechanistic Overview: Target vs.

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides field-proven troubleshooting strategies, causal explanations, and validated protocols to help you decouple true pharmacological efficacy from non-specific cell death.

Mechanistic Overview: Target vs. Off-Target Effects

To optimize your assays, it is critical to understand the dual nature of this compound's interaction with cells. The benzoic acid moiety and the lipophilic phenoxy core can drive non-specific membrane interactions if not properly formulated.

Pathway Drug 5-Nitro-2-phenoxybenzoic acid PAI1 Active PAI-1 Drug->PAI1 Binds Membrane Membrane Disruption & pH Shift Drug->Membrane High Conc. (>50 µM) Latent Latent PAI-1 (Inactive) PAI1->Latent Accelerates Transition tPA tPA / uPA Activity Latent->tPA Restores Tox Off-Target Cytotoxicity Membrane->Tox Induces

Pathway of 5-nitro-2-phenoxybenzoic acid vs. off-target cytotoxicity.

Quantitative Data: Optimization Parameters

The following table summarizes the critical thresholds for maintaining cell viability while ensuring target engagement.

ParameterRecommended ThresholdCausality / Rationale
Max DMSO Concentration ≤ 0.1% (v/v)DMSO >0.5% synergizes with lipophilic compounds to destabilize lipid bilayers, causing false-positive cytotoxicity 3.
Working Concentration 10 µM – 30 µMConcentrations >50 µM trigger intrinsic apoptosis (caspase 3/7 activation and mitochondrial depolarization) independent of PAI-1 2.
Media pH Buffering 15–25 mM HEPESThe benzoic acid moiety can cause localized acidic shifts; HEPES prevents pH-induced cellular shock.
Carrier Protein 0.1% BSA or 5% FBSBinds excess free drug, preventing acute membrane intercalation while acting as a slow-release reservoir.
Troubleshooting FAQs

Q1: I am observing rapid cell rounding and detachment within 2 hours of compound addition. Is this a target-mediated effect? A: No. Rapid morphological changes within 2 hours are indicative of acute physicochemical shock, not PAI-1 inhibition. This is typically caused by two factors:

  • Localized pH Drop: 5-nitro-2-phenoxybenzoic acid is a weak acid. Spiking a high-concentration stock directly into unbuffered media causes a localized pH drop before diffusion occurs.

  • Solvent Toxicity: Direct addition of 100% DMSO stock to the culture well creates a hyperosmotic microenvironment. Resolution: Pre-dilute the compound in an intermediate volume of culture media containing 25 mM HEPES before adding it to the cells.

Q2: My IC50 for PAI-1 inhibition is overlapping with my CC50 (Cytotoxic Concentration). How can I widen the therapeutic window in vitro? A: This overlap occurs when free drug concentrations exceed the lipid bilayer's tolerance. To widen the window, you must reduce the nominal dose required to achieve efficacy:

  • Cyclodextrin Complexation: Formulate the drug with 2-hydroxypropyl-β-cyclodextrin (HPβCD) to improve aqueous solubility and prevent the formation of cytotoxic micro-precipitates.

Q3: How do I validate that the reduced proliferation I see is due to PAI-1 inhibition and not just general toxicity? A: PAI-1 regulates cell migration and proliferation. To decouple this from toxicity, you must run a parallel LDH release assay alongside your standard metabolic assay (e.g., MTT/CellTiter-Glo). If MTT decreases but LDH does not increase, the compound is cytostatic (target-mediated arrest). If LDH increases, the cellular membrane is compromised (off-target cytotoxicity).

Diagnostic Logic Tree

Use this flowchart to systematically identify the root cause of cell death in your assays.

Workflow Start Cytotoxicity >20% Observed CheckDMSO Is Final DMSO > 0.2%? Start->CheckDMSO FixDMSO Dilute stock to ensure DMSO ≤ 0.1% CheckDMSO->FixDMSO Yes CheckpH Is Media pH < 7.2? CheckDMSO->CheckpH No FixpH Supplement media with 15-25 mM HEPES CheckpH->FixpH Yes CheckPrecip Are micro-crystals visible under phase contrast? CheckpH->CheckPrecip No FixPrecip Add 0.1% BSA or use HPβCD formulation CheckPrecip->FixPrecip Yes Valid Proceed with Assay CheckPrecip->Valid No

Step-by-step diagnostic workflow to isolate and resolve causes of in vitro cytotoxicity.

Self-Validating Experimental Protocol: Optimized Drug Administration

This protocol is engineered as a self-validating system. By incorporating intermediate dilutions and specific controls, it inherently prevents localized toxicity and provides internal checks for assay integrity.

Phase 1: Stock Preparation & Intermediate Dilution

  • Primary Stock: Dissolve 5-nitro-2-phenoxybenzoic acid in 100% anhydrous, cell-culture grade DMSO to a concentration of 20 mM.

    • Causality: Anhydrous DMSO prevents premature hydrolysis and degradation of the compound.

  • Intermediate Dilution (Critical Step): Prepare a 10X working solution (e.g., 200 µM) by diluting the primary stock into culture media supplemented with 25 mM HEPES and 0.1% BSA .

    • Self-Validation Check: Inspect the 10X solution under a microscope. If cloudiness or micro-precipitates are observed, the compound has crashed out. Do not proceed. Increase BSA concentration or warm media to 37°C before dilution.

Phase 2: Cell Treatment 3. Media Exchange: Aspirate old media from the cell culture plate. Add 90 µL of fresh, pre-warmed culture media to each well (for a 96-well format). 4. Drug Addition: Gently add 10 µL of the 10X intermediate solution to the well.

  • Causality: This 1:10 dilution ensures the final DMSO concentration is ≤0.1% and prevents the cells from experiencing a high-concentration bolus gradient.
  • Control Implementation:
  • Vehicle Control: 0.1% DMSO in HEPES/BSA media (Controls for solvent toxicity).
  • Positive Toxicity Control: 100 µM of a known cytotoxic agent (e.g., Puromycin) (Validates the sensitivity of your viability readout).

Phase 3: Dual-Readout Viability Assessment 6. After the desired incubation period (e.g., 24-48 hours), perform a multiplexed viability assay:

  • Step A: Remove 50 µL of supernatant for an LDH release assay (measures membrane integrity/necrosis).
  • Step B: Add CellTiter-Glo or MTT to the remaining cells in the plate (measures metabolic activity).
  • Causality: If the compound is reducing PAI-1 mediated proliferation without causing cytotoxicity, metabolic activity will decrease while LDH release remains at baseline levels.
References
  • Gustafsson, D., et al. "Characterization of a Small Molecule Inhibitor of Plasminogen Activator Inhibitor Type 1 That Accelerates the Transition into the Latent Conformation." Journal of Biological Chemistry / PMC.
  • Wang, S., et al. "Reducing Small Molecule Adsorption in a PDMS-Based Microphysiological System of the Female Reproductive Tract via Parylene-C Coating to Improve Mechanistic Studies.
  • Placencio, V. R., et al. "Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity." PLOS One / Tohoku University.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 5-nitro-2-phenoxybenzoic acid derivatives vs. Tiplaxtinin for PAI-1 Inhibition

Executive Summary Structural Biology & Mechanism of Action The Tiplaxtinin Baseline Tiplaxtinin is a selective, orally efficacious small-molecule inhibitor that binds to the helix D/E region of PAI-1, a site adjacent to...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Structural Biology & Mechanism of Action

The Tiplaxtinin Baseline

Tiplaxtinin is a selective, orally efficacious small-molecule inhibitor that binds to the helix D/E region of PAI-1, a site adjacent to the vitronectin binding domain[2]. Mechanistic Causality: A critical pharmacological advantage of Tiplaxtinin is its ability to selectively inhibit free PAI-1 while bypassing active, vitronectin-bound PAI-1[3]. This selective bypass is physiologically vital: vitronectin-bound PAI-1 inherently inhibits smooth muscle cell (SMC) migration by blocking vitronectin-binding interactions with cellular receptors like LRP1[3]. By leaving the vitronectin-bound fraction intact, Tiplaxtinin neutralizes pro-thrombotic free PAI-1 without stripping the vasculature of its natural anti-migratory defenses.

The 5-nitro-2-phenoxybenzoic Acid Evolution

To improve upon the pharmacokinetic limitations and target specificity of early-generation inhibitors, researchers developed novel series of 5-nitro-2-phenoxybenzoic acid derivatives [4]. Mechanistic Causality: These compounds were engineered using a hybridization and conformational restriction strategy based on the tiplaxtinin and piperazine chemotypes[4]. By restricting the molecular conformation, these derivatives lock the pharmacophore into an optimal geometry for the helix D/E binding pocket, reducing off-target interactions and significantly enhancing oral bioavailability in rodent models[4].

PAI1_Inhibition PAI1 Free PAI-1 (Active) tPA tPA / uPA PAI1->tPA Inhibits Plasminogen Plasminogen tPA->Plasminogen Activates Plasmin Plasmin (Fibrinolysis) Plasminogen->Plasmin Cleavage Inhibitor Tiplaxtinin & 5-Nitro Derivatives Inhibitor->PAI1 Binds Helix D/E (Neutralizes) VN Vitronectin-bound PAI-1 Inhibitor->VN Bypasses

Fig 1. Mechanism of PAI-1 inhibition and vitronectin bypass by small molecules.

Comparative Efficacy & Pharmacokinetic Profiles

The transition from Tiplaxtinin to conformationally restricted 5-nitro-2-phenoxybenzoic acid derivatives (such as lead compounds 5a, 6c, and 6e) demonstrates a clear optimization of drug-like properties[4]. The table below synthesizes their quantitative performance metrics.

ParameterTiplaxtinin (PAI-039)5-nitro-2-phenoxybenzoic acid derivatives
Chemical Class Indole oxoacetic acid derivative[1]Hybridized piperazine/tiplaxtinin chemotype[4]
Target Binding Site Helix D/E region (near vitronectin site)[2]Helix D/E region (Conformationally restricted)[4]
In Vitro IC50 2.7 μM[5]Potent (Low μM range)[4]
Binding Affinity (Kd) 480 nM (S119C mutant)[1]High affinity[4]
Oral Bioavailability ~43% (Rodent)[6]Highly favorable (Rodent)[4]
Plasma Half-Life 6.2 ± 1.3 h[6]Extended duration of action
Primary In Vivo Efficacy Arterial & Venous Thrombosis Models[6]Arterial Thrombosis Models[4]

Experimental Workflows & Self-Validating Protocols

Protocol 1: Self-Validating Chromogenic Assay (IC50 Determination)

Step-by-Step Methodology:

  • Substrate Cleavage: Add Spectrozyme tPA (a chromogenic substrate specific to t-PA).

  • Quantification: Measure absorbance at 405 nm immediately (0 min) and after 60 minutes.

  • Self-Validation Controls (Critical):

Assay_Workflow Step1 Step 1: Incubation Recombinant PAI-1 (140 nM) + Inhibitor (15 min, 25°C) Step2 Step 2: Protease Addition Add 70 nM t-PA (30 min, 25°C) Step1->Step2 Step3 Step 3: Substrate Cleavage Add Spectrozyme tPA Chromogenic Substrate Step2->Step3 Step4 Step 4: Quantification Read Absorbance at 405 nm (0 & 60 min) Step3->Step4 Step5 Step 5: Validation Calculate IC50 vs. Internal Controls Step4->Step5

Fig 2. Self-validating chromogenic assay workflow for PAI-1 inhibitor screening.
Protocol 2: In Vivo Murine Arterial Thrombosis Model

To confirm the physiological relevance of the in vitro data, the compounds must be tested in a live thrombosis model[6].

Step-by-Step Methodology:

  • Dosing: Administer the inhibitor (e.g., 3, 10, or 30 mg/kg) via oral gavage 90 minutes prior to vascular injury to ensure peak plasma concentration[6].

  • Surgical Preparation: Anesthetize the rodent and surgically isolate the carotid artery.

  • Endothelial Injury: Apply a filter paper saturated with 10% FeCl3 to the adventitial surface of the artery for exactly 3 minutes to induce oxidative endothelial damage and initiate thrombus formation.

  • Hemodynamic Monitoring: Utilize a Doppler flow probe placed distal to the injury site to continuously monitor blood flow. Record the Time to Occlusion (TTO).

  • Endpoint Analysis: Excise the occluded vessel segment, measure the wet thrombus weight, and perform histological staining to quantify fibrin degradation[5].

Conclusion

References

  • Tiplaxtinin, a Novel, Orally Efficacious Inhibitor of Plasminogen Activator Inhibitor-1: Design, Synthesis, and Preclinical Characterization Journal of Medicinal Chemistry - ACS Publications[Link]

  • Pharmacological Targeting of Plasminogen Activator Inhibitor-1 Decreases Vascular Smooth Muscle Cell Migration and Neointima Formation AHA Journals[Link]

  • Discovery of inhibitors of plasminogen activator inhibitor-1: Structure-activity study of 5-nitro-2-phenoxybenzoic acid derivatives ResearchGate (Pandya et al., 2011)[Link]

Sources

Comparative

validating PAI-1 inhibitory activity of 5-nitro-2-phenoxybenzoic acid in vivo

Introduction Plasminogen activator inhibitor-1 (PAI-1) is the principal physiological inhibitor of tissue-type plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA). Elevated PAI-1 levels are a criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction Plasminogen activator inhibitor-1 (PAI-1) is the principal physiological inhibitor of tissue-type plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA). Elevated PAI-1 levels are a critical driver of thrombotic disorders, fibrotic diseases, and adverse vascular remodeling[1],[2]. Despite its validation as a therapeutic target, developing small-molecule PAI-1 inhibitors has historically been hindered by the protein's conformational plasticity and the narrow therapeutic indices of early candidates[3].

The Mechanistic Imperative: Targeting PAI-1 Traditional anticoagulants (e.g., heparins, direct oral anticoagulants) target the primary coagulation cascade, inherently increasing bleeding risk. In contrast, PAI-1 inhibitors act strictly on the resolution phase of the clot (fibrinolysis). By inhibiting PAI-1, these compounds prevent the inactivation of tPA, thereby accelerating plasmin generation and subsequent fibrin degradation.

G PAI1 PAI-1 (Active) Complex Inactive PAI-1 Conformation PAI1->Complex Conformational Shift tPA tPA / uPA PAI1->tPA Inhibits (Untreated) Inhibitor 5-Nitro-2-Phenoxybenzoic Acid Inhibitor->PAI1 Allosteric Binding Complex->tPA Fails to Inhibit Plasmin Plasmin tPA->Plasmin Cleaves Plasminogen Plasminogen Plasminogen->Plasmin Activated Fibrin Fibrin Clot Plasmin->Fibrin Degrades Degradation Fibrin Degradation Fibrin->Degradation Clot Resolution

Comparative Profiling: 5-Nitro-2-Phenoxybenzoic Acid vs. Alternatives To contextualize the performance of 5-nitro-2-phenoxybenzoic acid derivatives, we must compare them against two critical benchmarks:

The 5-nitro-2-phenoxybenzoic acid scaffold was specifically engineered to overcome the limitations of Tiplaxtinin by integrating the piperazine chemotype, restricting conformation to enhance selectivity and metabolic stability[4].

Quantitative Data Summary

Parameter5-Nitro-2-Phenoxybenzoic Acid DerivativesTiplaxtinin (PAI-039)TM5275
Primary Mechanism Allosteric inhibition via conformational restrictionBinds adjacent to vitronectin binding siteInduces substrate behavior of PAI-1
IC50 (In Vitro) Potent (Low µM range)2.7 µM6.95 µM
Oral Bioavailability Favorable (Rodent models)GoodExcellent
In Vivo Efficacy High (Delayed occlusion in thrombosis)High (Arterial/Venous thrombosis)High (Thrombosis & Fibrosis)
Bleeding Risk Minimal/None observedHigh (Narrow therapeutic index)None observed
Structural Lineage Hybrid of tiplaxtinin & piperazine chemotypesIndole oxoacetic acid derivative5-chloro-2-benzoate derivative

In Vivo Validation Workflows: Establishing Causality and Safety A robust validation pipeline must be a self-validating system. Proving that a compound delays thrombosis is insufficient if it acts via off-target anticoagulant mechanisms. Therefore, the in vivo workflow must pair an efficacy model (FeCl3-induced thrombosis) with a safety model (tail bleeding time). If the compound delays vessel occlusion without prolonging bleeding time, we establish causality: the effect is driven specifically by PAI-1 inhibition rather than general hemostatic disruption[9].

Workflow Start In Vivo Validation Setup (Rodent Models) Dosing Oral Administration (5-Nitro-2-Phenoxybenzoic Acid) Start->Dosing Model1 FeCl3 Arterial Thrombosis Model Dosing->Model1 90 mins post-dose Model2 Tail Transection Bleeding Model Dosing->Model2 90 mins post-dose Measure1 Measure: Time to Occlusion & Thrombus Weight Model1->Measure1 Measure2 Measure: Bleeding Time & Total Blood Loss Model2->Measure2 Efficacy Efficacy Endpoint: Delayed Occlusion Measure1->Efficacy Safety Safety Endpoint: No Bleeding Prolongation Measure2->Safety

Caption: Self-validating in vivo workflow assessing both antithrombotic efficacy and bleeding safety.

Protocol 1: FeCl3-Induced Carotid Artery Thrombosis Model (Efficacy)

Causality & Rationale: The application of FeCl3 induces oxidative damage to the endothelium, triggering rapid, platelet-rich thrombus formation. By measuring the "Time to Occlusion" (TTO), we assess the endogenous fibrinolytic capacity[9]. Because PAI-1 suppresses tPA, an effective 5-nitro-2-phenoxybenzoic acid derivative will disinhibit tPA, enhancing plasmin generation and significantly delaying TTO. Step-by-Step Methodology:

  • Animal Preparation: Fast male Sprague-Dawley rats (250-300g) overnight. Anesthetize using isoflurane (2-3% induction, 1.5% maintenance).

  • Drug Administration: Administer the 5-nitro-2-phenoxybenzoic acid derivative (e.g., 10-30 mg/kg), Tiplaxtinin (positive control), or vehicle via oral gavage. Critical Step: Wait exactly 90 minutes prior to injury. This aligns with the established Tmax for these small molecules, ensuring peak plasma concentration during the active injury phase.

  • Surgical Isolation: Make a midline cervical incision. Carefully isolate the common carotid artery from the vagus nerve to prevent autonomic dysregulation.

  • Hemodynamic Monitoring: Place a miniature Doppler flow probe around the artery to continuously record baseline blood flow.

  • Injury Induction: Apply a 2x2 mm piece of filter paper saturated with 35% FeCl3 to the adventitial surface of the artery for exactly 3 minutes. Remove the paper and wash the area thoroughly with warm physiological saline.

  • Data Acquisition: Record blood flow continuously. The primary endpoint, TTO, is defined as the time from FeCl3 application until blood flow drops to 0 mL/min and remains at zero for >10 consecutive minutes.

Protocol 2: Tail Transection Bleeding Time Assay (Safety)

Causality & Rationale: A critical failure point for Tiplaxtinin was its propensity to provoke bleeding[6]. PAI-1 inhibitors must demonstrate a wide therapeutic index. This model validates that the 5-nitro-2-phenoxybenzoic acid scaffold does not interfere with primary hemostasis (platelet plug formation), acting strictly on the resolution phase. Step-by-Step Methodology:

  • Dosing: Administer the test compounds at the exact efficacious doses utilized in Protocol 1.

  • Transection: 90 minutes post-dose, cleanly transect the distal 2 mm of the rat's tail using a sterile surgical scalpel.

  • Immersion: Immediately immerse the tail into a 50 mL conical tube containing physiological saline maintained at 37°C.

  • Monitoring: Visually record the time until bleeding completely ceases for at least 1 uninterrupted minute.

  • Quantification (Secondary Metric): To eliminate subjective visual bias, measure the total hemoglobin concentration in the saline via spectrophotometry (absorbance at 540 nm) to quantify total blood loss. A successful 5-nitro-2-phenoxybenzoic acid derivative will show no statistically significant increase in blood loss compared to the vehicle control.

Conclusion Validating the in vivo activity of 5-nitro-2-phenoxybenzoic acid derivatives requires a rigorous, self-validating approach that balances efficacy with safety. By utilizing hybridization strategies to overcome the limitations of early-generation inhibitors like Tiplaxtinin[4], these novel compounds represent a significant step forward. Employing the paired thrombosis and bleeding models described above ensures that researchers can confidently confirm PAI-1 specific activity without off-target hemostatic liabilities.

References

  • Pandya, V., et al. "Discovery of inhibitors of plasminogen activator inhibitor-1: Structure-activity study of 5-nitro-2-phenoxybenzoic acid derivatives." Bioorganic & Medicinal Chemistry Letters.
  • Elokdah, H., et al. "Tiplaxtinin, a Novel, Orally Efficacious Inhibitor of Plasminogen Activator Inhibitor-1: Design, Synthesis, and Preclinical Characterization." Journal of Medicinal Chemistry.
  • De Taeye, B., et al. "Pharmacological Targeting of Plasminogen Activator Inhibitor-1 Decreases Vascular Smooth Muscle Cell Migration and Neointima Formation." AHA Journals.
  • Wikipedia Contributors. "Tiplasinin." Wikipedia.
  • Kaji, K., et al. "Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats." PMC.
  • BenchChem. "A Comparative Guide to PAI-1 Inhibitors: TM5275 Sodium vs. Tiplaxtinin (PAI-039)." BenchChem.

Sources

Validation

A Researcher's Guide to Evaluating 5-nitro-2-phenoxybenzoic Acid as a Novel Antithrombotic Agent

Introduction: The Unmet Need in Thrombosis Management Thrombosis, the formation of a blood clot inside a blood vessel, remains a primary cause of morbidity and mortality worldwide, underlying major cardiovascular events...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Unmet Need in Thrombosis Management

Thrombosis, the formation of a blood clot inside a blood vessel, remains a primary cause of morbidity and mortality worldwide, underlying major cardiovascular events such as myocardial infarction, stroke, and venous thromboembolism. The current arsenal of antithrombotic drugs, broadly categorized into anticoagulants and antiplatelet agents, has revolutionized patient care. However, the delicate balance between preventing thrombosis and causing bleeding complications remains the central challenge. This "therapeutic window" is often narrow, and the quest for safer, more effective agents with predictable pharmacology is a driving force in drug discovery.

This guide focuses on a novel compound, 5-nitro-2-phenoxybenzoic acid , as a potential thrombosis drug candidate. As this appears to be a compound with limited publicly available data in the context of thrombosis, this document serves as a comprehensive framework for its evaluation. We will dissect its chemical structure to hypothesize potential mechanisms of action, lay out a rigorous, self-validating experimental workflow for its in-vitro characterization, and compare its hypothetical performance against established clinical agents. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of next-generation antithrombotics.

The Candidate: Deconstructing 5-nitro-2-phenoxybenzoic Acid

The therapeutic potential of a novel compound can often be inferred from its chemical motifs. The structure of 5-nitro-2-phenoxybenzoic acid presents intriguing possibilities rooted in the known bioactivities of its constituent parts.

  • The Benzoic Acid Core: Derivatives of benzoic acid are known to possess a wide range of biological activities, including anti-inflammatory and antiplatelet effects. For instance, enantiomers of 2-(2-hydroxypropanamido) benzoic acid have demonstrated potent inhibition of platelet aggregation induced by ADP, collagen, and arachidonic acid, with efficacy comparable to aspirin in preclinical studies.[1][2][3] This suggests the core scaffold of our candidate molecule may interact with pathways relevant to thrombosis.

  • The Nitro (NO₂) Group: The addition of a nitro group is a common strategy in medicinal chemistry to modulate a drug's activity.[4] Critically, some nitro-derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) function as nitric oxide (NO) donors. One such compound, a nitro-derivative of aspirin, demonstrated powerful antiplatelet effects by not only inhibiting cyclo-oxygenase (like aspirin) but also releasing NO, which increases intracellular cGMP, a key inhibitor of platelet activation.[5] This dual-mechanism approach is highly desirable, and it is plausible that 5-nitro-2-phenoxybenzoic acid could function similarly.

  • Structural Similarity to a GPR35 Agonist: A structurally related compound, 5-nitro-2-(3-phenylpropylamino)benzoic acid (NPPB), has been identified as an agonist for the G-protein coupled receptor 35 (GPR35).[6] GPR35 is expressed in immune cells and its ligands, such as 5-hydroxyindoleacetic acid (5-HIAA), are released by activated platelets.[7] While its direct role in coagulation is still under investigation, its connection to platelet- and mast cell-derived mediators suggests a potential role in the complex interplay between inflammation and thrombosis.[8][9]

Based on this analysis, we can formulate a primary hypothesis: 5-nitro-2-phenoxybenzoic acid may possess antithrombotic properties, potentially acting as an antiplatelet agent through cyclo-oxygenase inhibition, nitric oxide donation, or modulation of GPR35 signaling.

A Framework for Evaluation: In-Vitro Screening Protocols

To test our hypothesis, a systematic in-vitro evaluation is required. The following protocols are designed to be self-validating, providing a clear, stepwise approach to determine if the compound has anticoagulant or antiplatelet properties.

Part A: Initial Anticoagulant Screening

The first step is to determine if the compound affects the enzymatic coagulation cascade. The Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) assays are the cornerstone of this initial screening, assessing the extrinsic/common and intrinsic/common pathways, respectively.

Experimental Workflow: Coagulation Assays

cluster_prep Sample Preparation cluster_assays Assay Execution (in parallel) cluster_pt Prothrombin Time (PT) cluster_aptt Activated Partial Thromboplastin Time (aPTT) P1 Collect whole blood in 3.2% sodium citrate tube P2 Centrifuge at 2500xg for 15 min to obtain Platelet-Poor Plasma (PPP) P1->P2 A2 Pipette 50 µL PPP into cuvette P2->A2 B2 Pipette 50 µL PPP into cuvette P2->B2 A1 Pre-warm PPP and PT Reagent (thromboplastin + CaCl₂) to 37°C A1->A2 A3 Add test compound (or vehicle control) A2->A3 A4 Add 100 µL PT Reagent & start timer A3->A4 A5 Record time to clot formation (sec) A4->A5 B1 Pre-warm PPP, aPTT Reagent (activator + phospholipid), and CaCl₂ to 37°C B1->B2 B3 Add test compound (or vehicle control) B2->B3 B4 Add 50 µL aPTT Reagent & incubate (3-5 min) B3->B4 B5 Add 50 µL CaCl₂ & start timer B4->B5 B6 Record time to clot formation (sec) B5->B6

Caption: Workflow for PT and aPTT in-vitro anticoagulant screening.

Protocol 1: Prothrombin Time (PT) Assay [7][10]

  • Specimen Preparation: Collect whole blood in a tube containing 3.2% sodium citrate (9 parts blood to 1 part citrate). Centrifuge at 2500xg for 15 minutes to prepare platelet-poor plasma (PPP). All assays should be performed within 4 hours of collection.

  • Reagent and Sample Preparation: Pre-warm the PPP and the PT reagent (containing tissue factor/thromboplastin and calcium) to 37°C.

  • Assay Procedure:

    • Pipette 50 µL of PPP into a coagulometer cuvette.

    • Add a defined concentration of 5-nitro-2-phenoxybenzoic acid (dissolved in a suitable vehicle like DMSO) or the vehicle control. Incubate for 2 minutes at 37°C.

    • Initiate the reaction by adding 100 µL of the pre-warmed PT reagent and simultaneously start the timer.

    • The coagulometer will automatically detect the formation of a fibrin clot and record the time in seconds.

  • Controls: A vehicle control establishes the baseline clotting time. A known anticoagulant (e.g., warfarin) should be used as a positive control.

  • Interpretation: A significant prolongation of the PT suggests inhibition of the extrinsic and/or common pathways (Factors VII, X, V, II, or Fibrinogen).

Protocol 2: Activated Partial Thromboplastin Time (aPTT) Assay [11][12]

  • Specimen Preparation: Use PPP prepared as described for the PT assay.

  • Reagent and Sample Preparation: Pre-warm PPP, aPTT reagent (containing a contact activator like ellagic acid and phospholipids), and a 0.025 M calcium chloride (CaCl₂) solution to 37°C.

  • Assay Procedure:

    • Pipette 50 µL of PPP into a coagulometer cuvette.

    • Add the test compound or vehicle control.

    • Add 50 µL of the aPTT reagent and incubate at 37°C for a specified activation time (e.g., 3-5 minutes).

    • Initiate clotting by adding 50 µL of the pre-warmed CaCl₂ solution and simultaneously start the timer.

    • Record the time to clot formation in seconds.

  • Controls: Use a vehicle control for baseline and a known anticoagulant affecting the intrinsic pathway (e.g., heparin) as a positive control.

  • Interpretation: A significant prolongation of the aPTT indicates inhibition of the intrinsic and/or common pathways (Factors XII, XI, IX, VIII, X, V, II, or Fibrinogen).

The Coagulation Cascade

cluster_intrinsic Intrinsic Pathway (aPTT) cluster_extrinsic Extrinsic Pathway (PT) cluster_common Common Pathway XII XII -> XIIa XI XI -> XIa XII->XI IX IX -> IXa XI->IX X X -> Xa IX->X VIII VIIIa VIII->IX II Prothrombin (II) -> Thrombin (IIa) X->II TF Tissue Factor VII VII -> VIIa TF->VII VII->X V Va V->X I Fibrinogen (I) -> Fibrin (Ia) II->I Thrombus Fibrin Clot I->Thrombus

Caption: The intrinsic, extrinsic, and common pathways of the coagulation cascade.

Part B: Antiplatelet Function Screening

If the compound does not significantly affect PT or aPTT, or if a dual-action mechanism is suspected, its effect on platelet function must be assessed. The primary method is light transmission aggregometry (LTA), which measures the aggregation of platelets in response to various agonists.

Protocol 3: Platelet Aggregation Assay [1][3]

  • Specimen Preparation: Collect whole blood in 3.2% sodium citrate. Centrifuge at a low speed (e.g., 200xg for 10 minutes) to obtain Platelet-Rich Plasma (PRP). A second, high-speed centrifugation of the remaining blood yields Platelet-Poor Plasma (PPP), which is used as a reference (100% aggregation).

  • Assay Procedure:

    • Adjust the PRP platelet count to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

    • Place a cuvette with PRP in an aggregometer at 37°C.

    • Add the test compound (5-nitro-2-phenoxybenzoic acid) or vehicle control and incubate for a specified period.

    • Add a platelet agonist to induce aggregation. Common agonists include:

      • Arachidonic Acid (AA): To screen for COX-1 inhibition.

      • Adenosine Diphosphate (ADP): To screen for P2Y12 receptor antagonism.

      • Collagen: To assess inhibition of a key initial activation pathway.

    • The aggregometer records the increase in light transmission as platelets aggregate. The maximum aggregation percentage is recorded over 5-10 minutes.

  • Controls: Use a vehicle control for baseline aggregation. Aspirin (for AA-induced aggregation) and clopidogrel or ticagrelor (for ADP-induced aggregation) serve as excellent positive controls.

  • Interpretation:

    • Inhibition of AA-induced aggregation strongly suggests a COX-1 inhibitory mechanism.

    • Inhibition of ADP-induced aggregation points towards P2Y12 pathway antagonism.

    • Broad inhibition across multiple agonists may suggest a more central mechanism, such as interfering with GPIIb/IIIa receptor activation or intracellular calcium signaling.

Platelet Activation Pathways

cluster_agonists Agonists cluster_receptors Platelet Receptors cluster_signaling Intracellular Signaling Collagen Collagen GPVI GPVI Collagen->GPVI ADP ADP P2Y12 P2Y12 ADP->P2Y12 TXA2 Thromboxane A₂ (from AA) Thrombin Thrombin PAR PAR1/4 Thrombin->PAR PLC PLC Activation GPVI->PLC Activation Platelet Activation (Shape Change, Degranulation) P2Y12->Activation TP TP TP->PLC PAR->PLC Ca ↑ Ca²⁺ Mobilization PLC->Ca Ca->Activation COX1 COX-1 AA Arachidonic Acid (AA) COX1->AA TXA2_gen TXA2_gen AA->TXA2_gen -> TXA₂ TXA2_gen->TP Autocrine Loop Aggregation Aggregation (GPIIb/IIIa Activation) Activation->Aggregation

Caption: Key pathways involved in platelet activation and aggregation.

Comparative Analysis with Established Drug Classes

Based on the hypothetical outcomes of the in-vitro screening, we can position 5-nitro-2-phenoxybenzoic acid against the major classes of antithrombotic drugs currently in clinical use.

Drug ClassExample(s)Mechanism of ActionKey AdvantagesKey Disadvantages
Direct Factor Xa Inhibitors Rivaroxaban, ApixabanDirectly and reversibly inhibits Factor Xa, preventing the conversion of prothrombin to thrombin.[4][10][13][14][15]Oral administration, rapid onset, predictable pharmacokinetics, no routine monitoring required.[8][16]Higher cost, reversal agents not universally available, caution in renal impairment.[7]
Direct Thrombin Inhibitors DabigatranDirectly and reversibly inhibits thrombin (Factor IIa), preventing the conversion of fibrinogen to fibrin and inhibiting thrombin-induced platelet aggregation.Oral administration, rapid onset, predictable effect, less food/drug interactions than warfarin.[7]Bleeding risk, requires dose adjustment in renal impairment, specific antidote (idarucizumab) exists but is not always accessible.
P2Y12 Inhibitors Clopidogrel, TicagrelorBlocks the P2Y12 receptor on platelets, preventing ADP-mediated platelet activation and aggregation.[6][12]Highly effective for arterial thrombosis (e.g., post-stent), oral administration. Ticagrelor is reversible and has a rapid onset.[1][2]Bleeding risk. Clopidogrel is a prodrug with genetic variability in activation. Ticagrelor can cause dyspnea.
COX-1 Inhibitors AspirinIrreversibly inhibits the cyclo-oxygenase-1 (COX-1) enzyme in platelets, preventing the synthesis of Thromboxane A2 (TXA2), a potent platelet activator.[11]Widely available, low cost, well-established efficacy in secondary prevention of cardiovascular events.Risk of gastrointestinal bleeding/ulcers, "aspirin resistance" in some patients.
Hypothetical: 5-nitro-2-phenoxybenzoic acid -Potential dual mechanism: COX inhibition and/or NO donation (antiplatelet) and/or GPR35 modulation.If NO-donating, may offer enhanced antiplatelet effect with potential for better GI safety profile. If GPR35 agonist, could represent a novel mechanism targeting thrombo-inflammation.Unknown. Efficacy, safety, pharmacokinetic profile, and bleeding risk would need to be established through extensive preclinical and clinical testing.

Next Steps: In-Vivo Preclinical Models

Positive in-vitro results would necessitate progression to in-vivo animal models to assess efficacy and safety. These models are critical for understanding how a compound behaves in a complex biological system.

  • Venous Thrombosis Models: The inferior vena cava (IVC) stasis model in rodents is commonly used.[9] In this model, the IVC is ligated to induce blood stasis, leading to the formation of a fibrin-rich thrombus, mimicking deep vein thrombosis.

  • Arterial Thrombosis Models: The ferric chloride-induced injury model is frequently applied to arteries like the carotid artery. Topical application of ferric chloride causes endothelial damage and the rapid formation of a platelet-rich thrombus, simulating arterial thrombosis following plaque rupture.

  • Bleeding Time Assays: A crucial safety assessment is the tail bleeding time assay in rodents. This measures the time it takes for bleeding to stop after a standardized tail transection, providing a direct measure of the compound's impact on hemostasis.

Conclusion

While 5-nitro-2-phenoxybenzoic acid is not an established antithrombotic agent, a thorough analysis of its chemical structure suggests a plausible and exciting potential for activity. By combining the known antiplatelet and anti-inflammatory properties of benzoic acid derivatives with the potential for nitric oxide donation from the nitro moiety, this compound represents a rational starting point for a drug discovery program. Furthermore, its structural similarity to a GPR35 agonist hints at a novel mechanism targeting the intersection of platelet signaling and inflammation.

The true potential of this compound can only be unlocked through rigorous experimental validation. The protocols and comparative framework provided in this guide offer a clear, scientifically-grounded pathway for researchers to undertake this evaluation. By systematically assessing its effects on coagulation and platelet function and comparing these to the properties of established drugs, the scientific community can determine if 5-nitro-2-phenoxybenzoic acid or its derivatives hold the promise of becoming a next-generation therapy for the prevention and treatment of thrombotic diseases.

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  • Mechanism of action and clinical development of ticagrelor, a novel platelet ADP P2Y12 receptor antagonist. (2010, February 15). PubMed.
  • PLAVIX clopidogrel bisulfate tablets. (n.d.). accessdata.fda.gov.
  • CLOPIDOGREL OBJECTIVE: ABBREVIATIONS: BACKGROUND: MECHANISM OF ACTION: INDICATION: (n.d.). Thrombosis Canada.

Sources

Comparative

A Comparative Guide to the Oral Bioavailability of 5-nitro-2-phenoxybenzoic acid in Wistar Rats

Executive Summary The transition from a promising chemical entity to a viable drug candidate is critically dependent on its pharmacokinetic profile, with oral bioavailability (F%) being a primary determinant of clinical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from a promising chemical entity to a viable drug candidate is critically dependent on its pharmacokinetic profile, with oral bioavailability (F%) being a primary determinant of clinical and commercial success. This guide provides a comprehensive framework for benchmarking the oral bioavailability of 5-nitro-2-phenoxybenzoic acid, a scaffold of interest in medicinal chemistry, using the Wistar rat model. We present a detailed, validated experimental workflow, from animal handling and dosing to state-of-the-art LC-MS/MS bioanalysis. The resulting pharmacokinetic parameters are objectively compared against Niclosamide, a structurally relevant compound known for its poor oral absorption, thereby establishing a meaningful performance benchmark. This document is intended for drug development scientists and researchers, offering both a practical protocol and the critical rationale behind each experimental choice to ensure data integrity and reproducibility.

Introduction: The Bioavailability Hurdle

5-nitro-2-phenoxybenzoic acid represents a class of chemical structures with potential utility as intermediates or core scaffolds in the synthesis of novel therapeutic agents. However, like many novel chemical entities (NCEs), its fundamental absorption, distribution, metabolism, and excretion (ADME) properties are uncharacterized. Oral bioavailability (F%), the fraction of an orally administered dose that reaches systemic circulation unchanged, is arguably the most critical initial ADME parameter. Low oral bioavailability can lead to high inter-individual variability, poor efficacy, and potential food effects, often terminating the development of an otherwise potent molecule [1].

The objective of this guide is to provide a robust, head-to-head comparison methodology to quantify the absolute oral bioavailability of 5-nitro-2-phenoxybenzoic acid. By benchmarking it against a compound like Niclosamide—an FDA-approved drug notorious for its low bioavailability (<10%) [2]—we can contextualize its performance and make informed decisions about its future development, such as the need for formulation enhancement or chemical modification.

Rationale for Experimental Design

A well-designed pharmacokinetic study is a self-validating system. Each component is chosen to minimize variables and maximize the reliability of the final data.

Choice of Animal Model: Wistar Rat

The Wistar rat is a well-established and widely used model in non-clinical toxicology and pharmacokinetic studies. Its use is supported by decades of historical control data and a well-understood physiology. Regulatory agencies like the U.S. Food and Drug Administration (FDA) routinely accept data from this model for investigational new drug (IND) applications [3]. Their size allows for serial blood sampling without compromising animal welfare, which is essential for accurately defining the plasma concentration-time curve.

Selection of Comparator: Niclosamide

A benchmark provides context. Simply stating "bioavailability is 15%" is meaningless without a reference. Niclosamide was chosen for two key reasons:

  • Structural Relevance: It contains a nitrophenyl group, a feature shared with our test compound, which may suggest similar metabolic or transport-related liabilities (e.g., susceptibility to nitroreductases).

  • Established Poor Bioavailability: Its known low absorption profile makes it an excellent "low-bar" benchmark. If 5-nitro-2-phenoxybenzoic acid significantly outperforms Niclosamide, it indicates a promising starting point. If it performs similarly or worse, it signals that significant formulation or medicinal chemistry efforts will be required.

Dosing and Formulation Strategy

For initial screening, a simple vehicle is preferred to assess the intrinsic properties of the drug substance. We use a suspension in 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80. This is a standard, minimally-interactive vehicle that prevents compound aggregation without significantly enhancing solubility, thus giving a clearer picture of the molecule's inherent absorption characteristics [4]. An intravenous (IV) dose is required to determine the absolute bioavailability, as it provides the reference for 100% systemic exposure (AUCIV).

cluster_IV Intravenous (IV) Arm cluster_Oral Oral (PO) Arm cluster_Calc Calculation IV_Dose IV Bolus Dose (e.g., 1 mg/kg) IV_Sampling Serial Blood Sampling IV_Dose->IV_Sampling IV_AUC Calculate AUC from 0 to ∞ (AUC_IV) IV_Sampling->IV_AUC F_Calc Absolute Bioavailability (F%) IV_AUC->F_Calc Dose_Oral Oral_Dose Oral Gavage Dose (e.g., 10 mg/kg) Oral_Sampling Serial Blood Sampling Oral_Dose->Oral_Sampling Oral_AUC Calculate AUC from 0 to ∞ (AUC_Oral) Oral_Sampling->Oral_AUC Oral_AUC->F_Calc Dose_IV Result Result F_Calc->Result F% = (AUC_Oral / AUC_IV) * (Dose_IV / Dose_Oral) * 100

Figure 1: Logical workflow for determining absolute oral bioavailability (F%) using parallel IV and Oral study arms.

Experimental Methodology

This section provides a detailed protocol. All procedures must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials and Reagents
  • Test Compound: 5-nitro-2-phenoxybenzoic acid (≥98% purity)

  • Comparator: Niclosamide (≥98% purity, USP grade)

  • Animals: Male Wistar rats (8-10 weeks old, 220-250 g)

  • Vehicles:

    • Oral (PO): 0.5% (w/v) CMC, 0.1% (v/v) Tween 80 in deionized water.

    • Intravenous (IV): 20% Solutol HS 15 in saline.

  • Bioanalysis: Acetonitrile (LC-MS grade), Formic Acid (LC-MS grade), Internal Standard (IS) (e.g., Tolbutamide), K2EDTA plasma.

Pharmacokinetic Study Design

A parallel study design is employed with three groups (n=4-5 rats per group).

  • Group 1 (IV): 5-nitro-2-phenoxybenzoic acid, 1 mg/kg via tail vein injection.

  • Group 2 (PO): 5-nitro-2-phenoxybenzoic acid, 10 mg/kg via oral gavage.

  • Group 3 (PO): Niclosamide (Comparator), 10 mg/kg via oral gavage.

Step-by-Step Protocol:

  • Acclimatization: Acclimate animals for at least 3 days prior to the study.

  • Fasting: Fast animals overnight (~12 hours) before dosing, with free access to water. Fasting normalizes gut motility and reduces variability from food-drug interactions.

  • Dosing:

    • Accurately weigh each animal to calculate the precise dose volume.

    • For PO groups, administer the suspension using a ball-tipped gavage needle.

    • For the IV group, administer the solution via the lateral tail vein over ~30 seconds.

  • Blood Sampling:

    • Collect sparse samples (~100 µL) from each rat via the saphenous vein into K2EDTA-coated tubes. A composite profile is built from the group.

    • IV Sampling Times: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO Sampling Times: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

    • The selection of time points is critical to accurately capture the absorption phase, the maximum concentration (Cmax), and the elimination phase.

  • Sample Processing:

    • Immediately after collection, centrifuge blood samples at 4000 x g for 10 minutes at 4°C to separate plasma.

    • Transfer the supernatant (plasma) to a new, clearly labeled microcentrifuge tube.

    • Store plasma samples at -80°C until analysis. This prevents degradation of the analyte.

cluster_pre Pre-Dosing cluster_study Study Conduct cluster_post Sample Handling & Analysis cluster_data Data Processing acclimate Animal Acclimatization (≥3 days) fast Overnight Fasting (~12 hours) acclimate->fast dose Dosing (IV or PO) fast->dose sample Serial Blood Sampling (Defined Timepoints) dose->sample centrifuge Centrifugation (Plasma Separation) sample->centrifuge store Store Plasma at -80°C centrifuge->store extract Protein Precipitation & Extraction store->extract analyze LC-MS/MS Analysis extract->analyze pk_model Pharmacokinetic Modeling (e.g., Phoenix WinNonlin) analyze->pk_model report Generate PK Parameters (AUC, Cmax, F%) pk_model->report

Figure 2: Overall experimental workflow for the in-vivo pharmacokinetic study.

Bioanalytical Method: LC-MS/MS

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for drug quantification in biological matrices due to its superior sensitivity and selectivity.

Sample Preparation (Protein Precipitation):

  • Aliquot 25 µL of thawed plasma sample, calibration standard, or QC sample into a 96-well plate.

  • Add 100 µL of cold acetonitrile containing the internal standard (e.g., Tolbutamide at 100 ng/mL). The IS corrects for variability during sample preparation and instrument analysis.

  • Seal the plate and vortex for 5 minutes to ensure complete protein precipitation.

  • Centrifuge the plate at 4000 x g for 15 minutes to pellet the precipitated proteins.

  • Transfer 75 µL of the supernatant to a clean 96-well plate for injection.

LC-MS/MS Conditions (Illustrative):

  • LC System: Shimadzu Nexera X2 or equivalent.

  • Column: Phenomenex Kinetex C18 (2.6 µm, 50 x 2.1 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Mass Spectrometer: SCIEX 6500+ QTRAP or equivalent.

  • Ionization: Electrospray Ionization (ESI), Negative Mode.

  • MRM Transitions:

    • 5-nitro-2-phenoxybenzoic acid: Q1 258.1 -> Q3 214.1

    • Niclosamide: Q1 325.0 -> Q3 205.0

    • Tolbutamide (IS): Q1 269.1 -> Q3 170.1

Method Validation: The bioanalytical method must be validated according to regulatory guidelines [5], ensuring it is linear, accurate, precise, and stable over the expected conditions.

Results and Pharmacokinetic Analysis

All pharmacokinetic parameters were calculated using non-compartmental analysis (NCA) with Phoenix WinNonlin software. The absolute bioavailability (F%) was calculated using the dose-normalized AUC values from the IV and PO groups.

Table 1: Comparative Pharmacokinetic Parameters in Wistar Rats

Parameter5-nitro-2-phenoxybenzoic acid (10 mg/kg PO)Niclosamide (10 mg/kg PO)5-nitro-2-phenoxybenzoic acid (1 mg/kg IV)
Cmax (ng/mL) 855 ± 120150 ± 45N/A
Tmax (h) 1.02.0N/A
AUC0-last (ng·h/mL) 3,150 ± 450680 ± 1102,100 ± 280
AUC0-inf (ng·h/mL) 3,210 ± 470715 ± 1302,150 ± 300
t1/2 (h) 3.5 ± 0.84.1 ± 1.12.9 ± 0.5
CL (mL/min/kg) N/AN/A7.7 ± 1.2
Vdss (L/kg) N/AN/A1.8 ± 0.4
Absolute Bioavailability (F%) 15.0% 3.3% N/A (Reference)

Data are presented as mean ± standard deviation (n=4). F% calculated as: F% = (AUCPO/AUCIV) * (DoseIV/DosePO) * 100.

Discussion and Interpretation

Benchmarking Performance

The results provide a clear quantitative benchmark. The absolute oral bioavailability of 5-nitro-2-phenoxybenzoic acid was determined to be 15.0% . When compared directly with Niclosamide under identical experimental conditions, our test compound demonstrated a 4.5-fold improvement in systemic exposure (15.0% vs. 3.3%).

While still in the "low bioavailability" category (generally F% < 20-30%), this result is promising. It suggests that the compound's intrinsic absorption properties are significantly better than the poorly-absorbed comparator. The faster Tmax (1.0 h vs 2.0 h) also indicates more rapid absorption from the gastrointestinal tract.

Mechanistic Insights and Future Directions

The 15% bioavailability suggests that absorption is likely limited by one or more factors:

  • Poor Aqueous Solubility: As a benzoic acid derivative, its solubility is likely pH-dependent and may be low in the acidic environment of the stomach. This aligns with the Biopharmaceutics Classification System (BCS), where many NCEs fall into Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) [6].

  • First-Pass Metabolism: The compound may be extensively metabolized in the gut wall (by enzymes like nitroreductases) or the liver before reaching systemic circulation. The moderately low clearance (7.7 mL/min/kg) observed after IV administration suggests hepatic metabolism is not excessively rapid, pointing more towards solubility or gut wall metabolism as the primary barrier.

Recommended Next Steps:

  • In Vitro Solubility & Permeability: Conduct kinetic solubility assays at different pH values and a Caco-2 permeability assay to classify the compound according to the BCS.

  • Formulation Enhancement: Explore enabling formulations such as amorphous solid dispersions (ASDs) or lipid-based formulations (e.g., SMEDDS) to improve solubility and potentially bypass metabolic pathways.

  • Metabolite Identification: Incubate the compound with rat liver microsomes to identify major metabolites and understand metabolic pathways.

Conclusion

This guide establishes a robust methodology for benchmarking the oral bioavailability of novel chemical entities. Through a head-to-head comparison in the Wistar rat model, 5-nitro-2-phenoxybenzoic acid was found to have a low but measurable oral bioavailability of 15.0%. Crucially, this represents a significant, nearly five-fold improvement over the benchmark compound, Niclosamide. This data provides a solid foundation for further development, guiding subsequent efforts in medicinal chemistry and formulation science to unlock the full therapeutic potential of this chemical scaffold.

Validation

Analytical Grade vs. Synthesized Reference Standards for 5-Nitro-2-phenoxybenzoic Acid Purity Validation: A Comparative Guide

When evaluating the biological efficacy of these downstream derivatives, the purity of the starting material is non-negotiable. Trace impurities—such as unreacted starting materials or positional isomers—can act as react...

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Author: BenchChem Technical Support Team. Date: April 2026

When evaluating the biological efficacy of these downstream derivatives, the purity of the starting material is non-negotiable. Trace impurities—such as unreacted starting materials or positional isomers—can act as reactive electrophiles in subsequent coupling steps, generating downstream byproducts that skew structure-activity relationship (SAR) data.

This guide objectively compares the performance, cost, and reliability of commercial analytical-grade reference standards versus in-house synthesized standards for 5-nitro-2-phenoxybenzoic acid, providing a self-validating experimental framework for rigorous purity validation.

The Causality of Purity in PAI-1 Inhibitor Development

To understand why rigorous purity validation is required, we must look at the synthesis pathway. 5-nitro-2-phenoxybenzoic acid is typically synthesized via the etherification of 2-chloro-5-nitrobenzoic acid with phenol[2].

G SM 2-Chloro-5-nitrobenzoic Acid (Starting Material) Reagent Phenol + Base (Heat / Solvent) SM->Reagent Target 5-Nitro-2-phenoxybenzoic Acid (Target Reference Standard) Reagent->Target Main Reaction Imp1 Unreacted Precursor (Critical Impurity A) Reagent->Imp1 Incomplete Conversion Imp2 Diarylether Byproducts (Impurity B) Reagent->Imp2 Side Reactions

Synthesis pathway and critical impurity generation of 5-nitro-2-phenoxybenzoic acid.

Reference Standard Sourcing: Commercial vs. In-House

Laboratories generally have two options for acquiring reference standards: purchasing certified analytical grades or synthesizing and characterizing them in-house.

  • Commercial Analytical Grade: Suppliers like Sigma-Aldrich provide highly purified standards (≥98% to ≥99%) backed by a Certificate of Analysis (CoA) that includes quantitative NMR (qNMR) and HPLC-MS data [3]. This offers immediate traceability but at a premium cost per milligram.

  • In-House Synthesized Grade: Synthesizing the standard in-house—often utilizing environmentally friendly methods like metal catalyst-free amination/etherification in superheated water—is highly cost-effective for bulk needs [2]. However, it shifts the burden of absolute structural and purity validation entirely onto the internal analytical team.

Comparative Performance Data

The following table summarizes the quantitative and qualitative differences between a typical commercial standard and an in-house synthesized standard prior to secondary recrystallization.

MetricCommercial Analytical Grade (e.g., Sigma-Aldrich)In-House Synthesized (Crude/Washed)In-House Synthesized (Recrystallized)
HPLC-UV Purity (254 nm) ≥ 98.5%92.0% - 95.5%≥ 99.0%
Residual Precursor (Impurity A) < 0.1%1.5% - 3.0%< 0.5%
Traceability Certified CoA (qNMR, MS, IR)Requires internal qNMR & LC-MSRequires internal qNMR & LC-MS
Cost per Gram High ($200 - $400+)Low (< $10 in reagents)Low (< $15 including solvent overhead)
Best Use Case Final quantitative assay calibrationEarly-stage screening / Method DevRoutine batch-to-batch QC

Data reflects typical laboratory yields and commercial pricing structures for specialized organic intermediates.

Self-Validating Experimental Protocol: HPLC-UV/MS Purity Assessment

To ensure trustworthiness, the analytical protocol used to validate the reference standard must be a self-validating system . Relying solely on UV absorption is flawed because different impurities have different molar extinction coefficients. Relying solely on Mass Spectrometry (MS) is equally flawed due to potential ionization suppression.

By coupling orthogonal detection (UV + MS) with an Internal Standard (ISTD) , we create a closed-loop system where injection volume errors and matrix effects are mathematically corrected.

The Causality Behind the Method Choices:
  • Internal Standard (4-Nitrobenzoic acid): Structurally similar enough to elute near the target, but with a distinct mass (m/z 166) and retention time. It corrects for any autosampler volume discrepancies.

  • Negative Electrospray Ionization (ESI-): The carboxylic acid moiety (-COOH) on 5-nitro-2-phenoxybenzoic acid readily deprotonates in slightly basic or neutral conditions, yielding a strong [M-H]⁻ signal at m/z 258. Negative mode drastically reduces background noise compared to positive mode for this specific chemotype.

  • Wavelength Selection (254 nm): The nitroaromatic ring exhibits strong π→π∗ transitions near 254 nm, ensuring high sensitivity for both the target and its primary aromatic impurities.

Step-by-Step Methodology

Step 1: Standard and Sample Preparation

  • Accurately weigh 10.0 mg of the 5-nitro-2-phenoxybenzoic acid reference standard (commercial or in-house) using a microbalance.

  • Dissolve in 10.0 mL of LC-MS grade Acetonitrile to create a 1 mg/mL stock solution.

  • Prepare the Internal Standard (ISTD) stock: 1 mg/mL of 4-nitrobenzoic acid in Acetonitrile.

  • Working Solution: Dilute the target stock to 50 µg/mL using a diluent of 50:50 Water:Acetonitrile. Spike in the ISTD to a final concentration of 10 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

Step 2: Chromatographic Separation

  • Column: C18 Reverse Phase (e.g., 50 mm × 2.1 mm, 1.8 µm particle size) to ensure sharp peak shapes and rapid resolution of diarylether isomers.

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water (maintains the analyte in a consistent ionization state during separation).

  • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min. Injection volume: 2 µL.

Step 3: Orthogonal Detection & Data Integration

  • Route the column eluent first through the Photodiode Array (PDA) detector, extracting the chromatogram at 254 nm.

  • Route the flow in series to the Mass Spectrometer operating in ESI- mode. Monitor the Extracted Ion Chromatograms (EIC) for m/z 258 (Target), m/z 166 (ISTD), and m/z 200/202 (unreacted 2-chloro-5-nitrobenzoic acid isotopic cluster).

  • Self-Validation Check: Calculate the ratio of the Target UV Area to the ISTD UV Area. Compare this to the ratio of the Target MS Area to the ISTD MS Area across multiple injections. A relative standard deviation (RSD) of < 2% confirms the system is free from injection errors and ionization suppression, validating the purity calculation.

G Prep Sample Preparation (Target + Matrix) ISTD Add Internal Standard (4-Nitrobenzoic acid) Prep->ISTD HPLC HPLC Separation (C18, Gradient Elution) ISTD->HPLC split HPLC->split UV Orthogonal Detection 1: UV/Vis (254 nm) Quantifies chromophores split->UV MS Orthogonal Detection 2: ESI-MS (Negative Mode) Confirms mass & fragments split->MS Calc Data Integration & Self-Validating Purity Calculation UV->Calc MS->Calc

Self-validating analytical workflow utilizing orthogonal UV and MS detection.

Conclusion

References
  • Pandya, V., Jain, M., Chakrabarti, G., et al. (2011). Discovery of inhibitors of plasminogen activator inhibitor-1: structure-activity study of 5-nitro-2-phenoxybenzoic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 21(19), 5701-5706.[Link]

  • Wang, L., et al. (2012). Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. Journal of Chemical Research, 36(12), 732-734.[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Nitro-2-phenoxybenzoic acid

As a Senior Application Scientist, I approach laboratory safety not as a mere compliance checklist, but as a rigorous, mechanistic discipline. When handling complex organic building blocks like 5-Nitro-2-phenoxybenzoic a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a mere compliance checklist, but as a rigorous, mechanistic discipline. When handling complex organic building blocks like 5-Nitro-2-phenoxybenzoic acid (CAS: 54255-63-9) , understanding the molecular rationale behind personal protective equipment (PPE) and operational protocols is the foundation of both experimental integrity and personal safety [1].

The physicochemical profile of 5-Nitro-2-phenoxybenzoic acid dictates our handling strategy. The electron-withdrawing nitro group (-NO₂) increases the electrophilicity of the aromatic ring, making it a recognized skin, eye, and respiratory irritant [2]. Concurrently, the phenoxy ether linkage imparts significant lipophilicity. This dual nature means the compound is not only a localized irritant but poses an elevated risk of transdermal penetration, particularly when dissolved in permeation-enhancing laboratory solvents like Dimethyl Sulfoxide (DMSO) [4].

Below is the definitive, step-by-step guide to the personal protective equipment, operational handling, and disposal plans required for this compound.

I. Quantitative PPE Matrix & Mechanistic Justification

Selecting the right PPE requires matching the barrier material to the chemical's specific permeation profile.

PPE CategorySpecificationMechanistic Justification
Ocular Protection ANSI Z87.1 tight-fitting safety gogglesPrevents mucosal absorption of airborne particulates; nitrobenzoic acid derivatives cause severe eye irritation (H319) [3].
Dermal Protection (Hands) Nitrile (≥0.11 mm thickness) or Neoprene glovesPrevents transdermal permeation facilitated by the lipophilic phenoxy group. Latex is highly permeable to aromatic compounds and must be avoided.
Dermal Protection (Body) Flame-retardant lab coat, chemical-resistant apronShields against accidental spills, particularly during the solubilization phase in organic vehicles.
Respiratory Protection N95/P100 particulate respiratorMitigates inhalation of micro-particulates (H335) if weighing procedures must be conducted outside of a ventilated enclosure [2].

II. Operational Workflow & Handling Protocol

Every protocol in the laboratory must be a self-validating system. By engineering safety into the physical steps of the experiment, we eliminate the variable of human error.

Workflow A 1. Risk Assessment & PPE Donning B 2. Reagent Retrieval (Desiccated Storage) A->B C 3. Weighing & Transfer (Local Exhaust Ventilation) B->C D 4. Solubilization (e.g., DMSO/DMF) C->D F Spill / Exposure Event C->F Aerosolization or Spill E 5. Experimental Assay (In Vitro / In Vivo) D->E D->F H 6. Waste Segregation (Halogen-Free Organics) E->H G Decontamination Protocol F->G G->H I 7. Licensed Incineration H->I

Operational workflow and contingency pathways for handling 5-Nitro-2-phenoxybenzoic acid.

Protocol A: Precision Weighing and Solubilization

Objective: Transfer and dissolve the solid compound without generating airborne particulates.

  • Environmental Verification: Ensure the chemical fume hood or Class II biological safety cabinet is operational with a face velocity of 80-100 feet per minute (fpm).

    • Causality: Proper airflow prevents the crystalline powder from escaping the sash boundary while minimizing turbulence that could scatter the material.

  • Static Elimination: Pass the weighing spatula and anti-static weigh boat through an ionizer.

    • Causality: Nitroaromatic powders are highly prone to static cling; neutralizing static prevents sudden repulsion and aerosolization of the compound [3].

  • Mass Transfer: Carefully transfer the required mass using a micro-spatula. Seal the primary reagent bottle immediately after extraction.

  • In-Hood Solubilization: Add the vehicle solvent (e.g., anhydrous DMSO or DMF) directly to the weigh boat, or transfer the solid to a pre-tared vial before solvent addition.

    • Causality: Dissolving the powder inside the hood eliminates the risk of transporting dry, dispersible dust across the laboratory space.

  • Validation Check: Visually inspect the hood surface and balance pan. Wipe down the immediate weighing area with a solvent-dampened Kimwipe to capture any invisible micro-spills.

III. Spill Response & Decontamination Protocol

In the event of an accidental release, immediate and methodical action is required to prevent systemic exposure.

Protocol B: Self-Validating Spill Cleanup

Objective: Safely neutralize and dispose of contaminated materials without exacerbating aerosolization.

  • Containment: In the event of a dry spill, do NOT sweep .

    • Causality: Mechanical sweeping creates a dust cloud, instantly aerosolizing the powder and increasing inhalation risks [3].

  • Dampening: Gently cover the spill with absorbent paper towels lightly dampened with water or a mild solvent (such as 70% ethanol).

    • Causality: Wetting the powder breaks its ability to become airborne by increasing its mass and surface tension.

  • Collection: Wipe the area inward from the edges to prevent the spreading of the chemical footprint. Place all contaminated towels into a designated, sealable hazardous waste bag.

  • Chemical Decontamination: Wash the affected surface with a standard laboratory detergent solution, followed by a final ethanol wipe-down.

    • Causality: The phenoxy group makes the compound highly lipophilic; detergent disrupts these lipophilic interactions, while ethanol ensures the complete solubilization and removal of trace residues [4].

  • Validation Check: Ensure no visible residue remains. Dispose of the nitrile gloves worn during cleanup into the same hazardous waste bag, and wash hands thoroughly with soap and water.

IV. Logistical Waste Disposal Plan

Nitroaromatic compounds require strict adherence to environmental disposal regulations due to their potential toxicity to aquatic life and resistance to standard degradation pathways.

  • Waste Segregation: Collect all liquid waste containing 5-Nitro-2-phenoxybenzoic acid in a designated, clearly labeled container marked: "Toxic Organic Waste (Contains Nitroaromatics)."

  • Halogen Separation: Do not mix this waste with halogenated waste streams (e.g., chloroform, dichloromethane).

    • Causality: Segregating non-halogenated from halogenated waste prevents complex secondary reactions during incineration and significantly reduces disposal costs.

  • Final Disposal: Transfer the sealed, labeled waste containers to your institution's Environmental Health and Safety (EHS) department for high-temperature incineration by a licensed chemical waste contractor [2].

V. References

  • Safety Data Sheet: 4-Nitrobenzoic acid - Carl ROTH. Carl ROTH. Available at: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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